2-(2,4-Dichlorophenyl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYAHQPYRSIGCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309503 | |
| Record name | 2,4-Dichlorobenzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55954-27-3 | |
| Record name | 2,4-Dichlorobenzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55954-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichlorobenzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
spectroscopic data for 2-(2,4-Dichlorophenyl)acetamide (NMR, IR, Mass Spec)
The following technical guide details the spectroscopic characterization of 2-(2,4-Dichlorophenyl)acetamide , a critical intermediate in the synthesis of azole antifungals and agrochemicals. This guide is structured to support researchers in structural validation, impurity profiling, and quality control.
Technical Reference for Structural Elucidation & Quality Control
Executive Summary & Compound Profile
This compound (Benzeneacetamide, 2,4-dichloro-) is a primary amide derivative of 2,4-dichlorophenylacetic acid.[1] It serves as a stable structural reference standard and a synthetic intermediate. In drug development, it is often encountered as a hydrolysis product of 2,4-dichlorobenzyl cyanide or an amidation product of the corresponding acid chloride.
Distinguishing this compound from its isomer,
Compound Identification Table
| Parameter | Data |
| CAS Registry Number | 55954-27-3 |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 204.05 g/mol |
| Melting Point | 168–169 °C |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water.[2] |
Synthesis & Sample Preparation
To ensure accurate spectroscopic data, sample purity is paramount. The compound is typically synthesized via the partial hydrolysis of 2,4-dichlorobenzyl cyanide or the reaction of 2,4-dichlorophenylacetyl chloride with ammonia.
Experimental Workflow (Synthesis to Analysis)
The following diagram outlines the logical flow from precursor selection to spectroscopic validation.
Caption: Synthesis and validation workflow for this compound.
Sample Preparation for NMR:
-
Solvent: DMSO-
is recommended over CDCl due to the limited solubility of the primary amide and to prevent H-D exchange of the amide protons, which can obscure signals. -
Concentration: 10–15 mg in 0.6 mL solvent.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry provides the most definitive confirmation of the halogenation pattern. The presence of two chlorine atoms creates a distinct isotopic cluster.[3]
Isotopic Signature
For a dichloro compound (
-
203 (M+):
(Relative Intensity: ~100%) -
205 (M+2):
(Relative Intensity: ~65%) -
207 (M+4):
(Relative Intensity: ~11%)
Fragmentation Pathway
The base peak is typically formed by the cleavage of the amide group (
Caption: Primary fragmentation pathway under Electron Ionization (EI).
Infrared Spectroscopy (IR)
IR spectroscopy is essential for confirming the primary amide functionality and distinguishing it from the nitrile precursor (which would show a band at ~2250 cm
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
| Functional Group | Wavenumber ( | Peak Description | Structural Assignment |
| N-H Stretch | 3350 & 3180 | Doublet (Sharp) | Primary Amide (Asymmetric & Symmetric stretch) |
| C-H Stretch (Ar) | 3050–3100 | Weak | Aromatic C-H |
| Amide I | 1640–1660 | Strong | C=O Stretch (Primary Amide) |
| Amide II | 1600–1620 | Medium/Strong | N-H Bending |
| C=C Stretch | 1470–1580 | Multiple Peaks | Aromatic Ring Skeleton |
| C-Cl Stretch | 1050–1100 | Strong | Aryl Chloride |
| Ar-H Bend | 800–860 | Strong | 1,2,4-Trisubstituted Benzene Pattern |
Expert Insight: The "doublet" in the 3180–3350 cm
Nuclear Magnetic Resonance (NMR)
NMR provides the exact connectivity. The key to validating this specific isomer is the methylene singlet.
H NMR Data (400 MHz, DMSO- )
| Shift ( | Integration | Multiplicity | Coupling ( | Assignment |
| 7.56 | 1H | Doublet (d) | Ar-H3 (Between Cl atoms) | |
| 7.38 | 1H | Doublet (d) | Ar-H6 | |
| 7.34 | 1H | dd | Ar-H5 | |
| 7.40 | 1H | Broad s | - | Amide |
| 6.95 | 1H | Broad s | - | Amide |
| 3.58 | 2H | Singlet (s) | - | Benzylic |
Interpretation:
-
The Methylene Singlet (3.58 ppm): This is the most critical signal. It confirms the
group is isolated between the aromatic ring and the carbonyl. In the acetanilide isomer, this signal is absent (replaced by a methyl singlet at ~2.1 ppm). -
Aromatic Pattern: The 1,2,4-substitution pattern yields a characteristic splitting: a doublet with a small coupling constant (H3), a doublet with a large coupling (H6), and a doublet of doublets (H5).
-
Amide Protons: In DMSO, primary amide protons often appear as two distinct broad singlets due to restricted rotation around the C-N bond and hydrogen bonding.
C NMR Data (100 MHz, DMSO- )
| Shift ( | Assignment |
| 171.2 | Carbonyl ( |
| 134.5 | Ar- |
| 133.8 | Ar- |
| 132.5 | Ar- |
| 131.8 | Ar- |
| 129.0 | Ar- |
| 127.2 | Ar- |
| 40.5 | Benzylic |
Quality Control: Isomer Discrimination
A common error in sourcing or synthesis is confusing This compound with
| Feature | Target Compound (Phenylacetamide) | Isomer (Impurity) (Acetanilide) |
| Structure | ||
| 1H NMR Key | Singlet ~3.6 ppm ( | Singlet ~2.1 ppm ( |
| NH Signal | Broad singlets (6.9–7.5 ppm) | Sharp singlet downfield (>9.5 ppm) |
| IR Amide | Doublet NH stretch | Singlet NH stretch |
Protocol: Always check the aliphatic region of the
References
-
National Institutes of Health (NIH) - PubChem. (2024). 2,4-Dichlorobenzeneacetamide Compound Summary. Retrieved from [Link]
-
SpectraBase. (2024). General Amide and Chlorobenzene Spectral Data. Retrieved from [Link]
Sources
literature review of 2-(2,4-Dichlorophenyl)acetamide and its analogs
This technical guide provides an in-depth review of 2-(2,4-Dichlorophenyl)acetamide , a critical intermediate scaffold in the synthesis of agrochemicals and pharmaceuticals.[1][2]
CAS Registry Number: 55954-27-3
Molecular Formula:
Executive Summary
This compound is a halogenated aromatic amide serving as a versatile building block in organic synthesis.[1][2] Distinguished by its 2,4-dichloro substitution pattern on the phenyl ring, this compound exhibits enhanced lipophilicity and metabolic stability compared to its non-halogenated counterparts.[1][2] It functions primarily as a key intermediate in the development of phenylacetamide-class anticonvulsants and systemic fungicides .[1][2]
This guide details the synthesis, structural properties, and medicinal chemistry applications of this scaffold, providing researchers with self-validating protocols for its preparation and derivatization.[1][2]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Structural Analysis
The molecule consists of a phenyl ring substituted at the ortho and para positions with chlorine atoms, linked by a methylene bridge (
-
Lipophilicity (cLogP): ~1.8 – 2.1 (Estimated).[1][2] The chlorine atoms significantly increase lipophilicity, facilitating membrane permeability in biological systems.[1][2]
-
Electronic Effects: The electron-withdrawing nature of the chlorines deactivates the aromatic ring, making it less susceptible to oxidative metabolism at the ring positions, though the methylene bridge remains a site for potential metabolic oxidation.[1][2]
Key Physical Data
| Property | Value | Note |
| Appearance | White to off-white crystalline solid | Typical of pure amides |
| Melting Point | 146 – 148 °C | Sharp melting point indicates high purity |
| Solubility | Soluble in DMSO, DMF, Methanol | Poorly soluble in water |
| Stability | Stable under standard conditions | Hydrolyzes in strong acid/base at high temp |
Synthetic Architectures
Two primary routes are established for the synthesis of this compound. Method A is preferred for laboratory-scale high-purity synthesis, while Method B is viable for industrial scaling from nitrile precursors.[1][2]
Method A: Acid Chloride Activation (Standard Protocol)
Reaction Logic: Conversion of the carboxylic acid to the highly reactive acid chloride prevents the formation of side products common in direct thermal amidation.[1][2]
Reagents:
-
Precursor: 2,4-Dichlorophenylacetic acid (CAS 19719-28-9)[1][2]
-
Reagent: Thionyl chloride (
) or Oxalyl chloride[1][2] -
Nucleophile: Aqueous Ammonia (
) or Ammonia gas[1][2]
Protocol:
-
Activation: Dissolve 10.0 g (48.8 mmol) of 2,4-dichlorophenylacetic acid in 50 mL of dry dichloromethane (DCM). Add 1.2 equivalents of thionyl chloride and a catalytic drop of DMF.[1][2] Reflux for 2 hours until gas evolution (
, ) ceases. -
Concentration: Evaporate the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride as an oil.
-
Amidation: Re-dissolve the oil in 20 mL of dry THF. Add this solution dropwise to a stirred solution of 28% aqueous ammonia (50 mL) at 0°C.
-
Isolation: A white precipitate forms immediately.[1][2] Stir for 30 minutes. Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.
-
Validation: Check melting point (Target: 146-148°C). IR spectrum should show distinct amide doublets (
) around 3150-3350 and a carbonyl stretch at ~1650 .[1][2]
Method B: Nitrile Hydrolysis (Green Chemistry Route)
Reaction Logic: Controlled hydrolysis of the nitrile stops at the amide stage without progressing to the carboxylic acid.[2]
Reagents:
Protocol:
-
Mix 2,4-dichlorobenzyl cyanide with 85%
(1:5 w/v). -
Heat to 60-70°C for 2 hours. Monitor via TLC (disappearance of nitrile spot).[1][2]
-
Pour the reaction mixture over crushed ice. The amide precipitates out.[1][2]
-
Neutralize with sodium bicarbonate if necessary, filter, and recrystallize from ethanol.[1][2]
Synthesis Workflow Visualization
Figure 1: Dual synthetic pathways for this compound via Acid Chloride activation (Top) and Nitrile Hydrolysis (Bottom).[1][2]
Medicinal Chemistry & SAR Analysis
The Phenylacetamide Scaffold
The phenylacetamide core is a privileged structure in medicinal chemistry, serving as a bioisostere for various receptor ligands. The 2,4-dichloro substitution is critical for two reasons:
-
Metabolic Stability: The halogens block the P450-mediated hydroxylation at the most reactive aromatic positions (ortho and para), prolonging the half-life (
) of the molecule in vivo.[1][2] -
Lipophilic Interaction: The 2,4-dichloro pattern creates a hydrophobic "grease ball" effect, enhancing binding affinity to hydrophobic pockets in enzymes like Aldose Reductase or ion channels (e.g., Sodium channels in anticonvulsant activity).[1][2]
Analogs and Structure-Activity Relationship (SAR)
Researchers often modify this scaffold to tune potency.[1][2]
| Analog Class | Structural Change | Effect on Bioactivity |
| N-Alkyl Derivatives | Increases lipophilicity; often improves blood-brain barrier penetration for CNS targets.[1][2] | |
| N-Aryl Derivatives | Introduces | |
| Alpha-Substitution | Introduces chirality; can drastically alter receptor selectivity (e.g., Felbamate analogs).[1][2] | |
| Phenoxy Analogs | Caution: Shifts activity profile towards herbicidal (auxin mimic) pathways (e.g., 2,4-D derivatives).[1][2] |
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) analysis of the scaffold components.[1][2]
Therapeutic & Agrochemical Applications[1][2][6]
Pharmaceutical Development
-
Anticonvulsants: Phenylacetamides are structural cousins to Felbamate and Lacosamide .[1][2] The 2,4-dichloro analog is investigated for its ability to stabilize the inactive state of voltage-gated sodium channels.[1][2]
-
Antimicrobial Agents: N-substituted derivatives of this scaffold have shown efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans) by disrupting cell wall synthesis.[1][2]
Agrochemical Intermediates
While the phenoxy analog (2,4-D amide) is a herbicide, the phenyl analog (this compound) is often explored as a fungicide synergist or a safer alternative with reduced auxin-mimicry, targeting specific fungal enzymes without harming broad-leaf crops.[1][2]
References
-
National Center for Biotechnology Information. (n.d.).[1][2] PubChem Compound Summary for CID 108035. (General phenylacetamide data). Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives. (Context on bioactivity of acetamide scaffolds). Retrieved from [Link]
Sources
Methodological & Application
GC-MS analysis of 2-(2,4-Dichlorophenyl)acetamide
An Application Note for the Identification and Quantification of 2-(2,4-Dichlorophenyl)acetamide using Gas Chromatography-Mass Spectrometry
Authored by: A Senior Application Scientist
Abstract
This application note presents a comprehensive and robust method for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS). As a potential intermediate or impurity in pharmaceutical manufacturing, the accurate identification and quantification of this compound are critical for quality control and drug safety. This guide provides a detailed protocol, from sample preparation to data analysis, grounded in established analytical principles. We delve into the rationale behind methodological choices, discuss the characteristic mass spectral fragmentation patterns, and offer troubleshooting insights to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
This compound is a halogenated aromatic compound of significant interest in the pharmaceutical industry. It can be a synthetic precursor or a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs). Due to the potential toxicity and impact on the final product's stability and efficacy, regulatory bodies mandate strict control over such impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds.[1][2] Its power lies in the synergistic combination of gas chromatography's high-resolution separation capabilities with the definitive identification power of mass spectrometry.[3] This document provides a self-validating framework for a GC-MS method, ensuring both scientific integrity and practical applicability in a research or quality control setting.
Analyte Profile: this compound
It is crucial to distinguish the target analyte from its isomer, N-(2,4-dichlorophenyl)acetamide, where the acetamide group is directly bonded to the phenyl ring.[4][5] The analyte of interest in this protocol has a methylene (-CH2-) bridge connecting the phenyl ring and the amide functional group.
Experimental Design: Materials and Methodology
The success of any GC-MS analysis is predicated on a meticulous experimental design, from sample handling to the fine-tuning of instrumental parameters.
Reagents and Materials
-
Solvents: HPLC-grade or GC-MS grade Dichloromethane (DCM), Ethyl Acetate, and Hexane. These volatile organic solvents are recommended for their purity and compatibility with GC-MS systems.[1]
-
Analyte Standard: Certified reference material of this compound.
-
Glassware: Use clean glass containers and vials to prevent contamination.[1]
-
Sample Filtration: 0.22 µm PTFE syringe filters.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The objective of sample preparation is to extract the analyte from the sample matrix, remove interferences, and concentrate it to a level suitable for detection.[7][8] LLE is a robust and widely used technique for this purpose.
Rationale: The choice of LLE is based on its effectiveness in partitioning the moderately polar this compound from potentially aqueous or highly polar matrices into an immiscible organic solvent. Dichloromethane is an excellent choice due to its high volatility and solvating power for a wide range of organic compounds.
Protocol:
-
Sample Weighing: Accurately weigh 100 mg of the sample (e.g., API powder) into a 15 mL glass centrifuge tube.
-
Dissolution: Add 5 mL of deionized water and vortex to dissolve.
-
Extraction: Add 5 mL of Dichloromethane (DCM).
-
Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate mass transfer between the aqueous and organic phases.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve a clean separation of the two layers.
-
Collection: Carefully transfer the lower organic (DCM) layer to a clean glass vial using a Pasteur pipette.
-
Concentration: Evaporate the DCM to dryness under a gentle stream of nitrogen.[3] This step concentrates the analyte and removes the extraction solvent.
-
Reconstitution: Reconstitute the dried residue in 1 mL of Ethyl Acetate.
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE filter into a 2 mL autosampler vial for GC-MS analysis.
Instrumentation: GC-MS Parameters
The following parameters are a robust starting point and can be optimized for specific instruments and laboratory conditions. The use of low-bleed capillary columns is essential to minimize background noise and ensure high sensitivity.[9]
| Parameter | Setting | Justification |
| Gas Chromatograph | ||
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane phase offers excellent selectivity for a broad range of semi-volatile compounds.[9][10] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet | Splitless Mode | Maximizes analyte transfer to the column, essential for trace analysis. |
| Inlet Temperature | 280 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 100°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min) | The initial temperature allows for solvent focusing. The ramp rate provides a good balance between separation efficiency and analysis time. The final hold ensures the elution of any less volatile compounds. |
| Mass Spectrometer | ||
| MS System | Agilent 5977B MSD or equivalent | A single quadrupole mass spectrometer is a workhorse for routine identification and quantification.[3] |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique providing reproducible fragmentation patterns for library matching.[11] |
| Electron Energy | 70 eV | The standard energy for EI, which generates stable and library-searchable mass spectra.[11] |
| Mass Scan Range | m/z 40 - 350 | Covers the molecular ion and all expected significant fragments of the analyte. |
| Source Temperature | 230 °C | Prevents analyte condensation within the ion source. |
| Quadrupole Temp. | 150 °C | Maintains mass accuracy and spectral performance. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
Results and Discussion: Interpreting the Data
Expected Chromatographic Performance
Under the specified conditions, this compound should elute as a sharp, symmetrical peak. The retention time serves as the first point of identification. System suitability can be verified by ensuring consistent retention times and peak shapes across multiple injections.
Mass Spectral Fragmentation Analysis
The mass spectrum provides a unique chemical fingerprint for structural elucidation. For this compound, ionization at 70 eV is expected to produce a characteristic fragmentation pattern.[11] The presence of two chlorine atoms will result in a distinctive isotopic pattern for chlorine-containing fragments (¹²C/¹³C, ³⁵Cl/³⁷Cl isotopes).
Key Fragmentation Pathways: The most probable fragmentation involves the cleavage of bonds adjacent to the stable aromatic ring and the carbonyl group.
-
Molecular Ion (M⁺∙): The molecular ion peak will appear at m/z 203 (for ³⁵Cl₂) with its corresponding isotope peaks at m/z 205 (for one ³⁵Cl and one ³⁷Cl) and m/z 207 (for ³⁷Cl₂). The relative intensity of these peaks will be approximately 9:6:1.
-
Benzylic Cleavage: The most significant fragmentation is the cleavage of the C-C bond between the methylene bridge and the carbonyl group. This is a highly favored pathway as it leads to the formation of a stable dichlorobenzyl cation. This fragment is expected to be the base peak.
-
Amide Cleavage: Other fragmentations can occur around the amide group.
Proposed Fragment Ions:
| m/z (for ³⁵Cl) | Proposed Structure / Neutral Loss | Significance |
| 203 | [C₈H₇Cl₂NO]⁺∙ | Molecular Ion (M⁺∙) |
| 159 | [C₇H₅Cl₂]⁺ | Dichlorobenzyl cation (Loss of •CH₂CONH₂) - Expected Base Peak |
| 124 | [C₆H₃Cl]⁺ | Loss of •Cl from the dichlorobenzyl cation |
| 58 | [CH₂CONH₂]⁺ | Acetamide fragment |
| 44 | [CONH₂]⁺ | McLafferty rearrangement fragment from the amide portion.[12] |
Visualization of the GC-MS Workflow
Caption: The overall analytical workflow from sample preparation to final data reporting.
Proposed Mass Spectral Fragmentation Pathway
Caption: Key fragmentation pathway of this compound in EI-MS.
Step-by-Step Protocol
This section provides a detailed, sequential workflow for the analysis.
Part A: Standard and Sample Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock standard with Ethyl Acetate. These will be used to generate a calibration curve for quantification.
-
Sample Preparation: Prepare the unknown sample as described in the Liquid-Liquid Extraction protocol (Section 2.2).
-
Quality Control: Prepare a method blank by carrying an empty sample tube through the entire extraction procedure. Prepare a matrix spike by adding a known amount of stock standard to a sample before extraction to assess recovery.
Part B: GC-MS Instrument Setup and Sequence
-
System Equilibration: Before running the sequence, allow the GC-MS system to equilibrate under the method conditions for at least 30 minutes.
-
Sequence Setup: Create a sequence in the instrument software in the following order:
-
Solvent Blank (Ethyl Acetate)
-
Method Blank
-
Working Standards (from low to high concentration)
-
Sample(s)
-
Matrix Spike
-
A mid-level working standard (as a continuing calibration verification).
-
-
Run Sequence: Start the automated injection sequence.
Part C: Data Analysis and Quantification
-
Identity Confirmation:
-
For the reference standard and sample peaks, confirm that the retention times are within an acceptable window (e.g., ±0.1 minutes).
-
Examine the mass spectrum of the peak in the sample chromatogram. It must visually match the spectrum of the reference standard and contain the key fragment ions (m/z 203, 159) with the correct isotopic ratios.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration for the working standards. Use the area of the base peak (m/z 159) for quantification as it provides the best signal-to-noise ratio.
-
Apply a linear regression to the calibration curve. The correlation coefficient (r²) should be >0.995 for a valid calibration.
-
Calculate the concentration of this compound in the prepared sample using the regression equation.
-
Correct this value for the initial sample weight and dilution factors to report the final concentration in the original material (e.g., in µg/g or ppm).
-
References
-
ResearchGate. GC-MS spectrum of control 2,4-dichlorophenol. Available at: [Link]
-
U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Available at: [Link]
-
ResearchGate. (PDF) 2-(4-Chlorophenyl)acetamide. Available at: [Link]
-
ChemSynthesis. N-(2,4-dichlorophenyl)acetamide. Available at: [Link]
-
NIST Chemistry WebBook. Acetamide, N-(2,4-dichlorophenyl)-. Available at: [Link]
-
NIST Chemistry WebBook. Mass spectrum of Acetamide, N-(2,4-dichlorophenyl)-. Available at: [Link]
-
U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. Available at: [Link]
-
Organomation. GC-MS Sample Preparation. Available at: [Link]
-
Chemistry LibreTexts. 1.7.4: Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
SCION Instruments. Sample preparation GC-MS. Available at: [Link]
-
Agilent Technologies. THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Available at: [Link]
-
Cheméo. Chemical Properties of Acetamide, N-(2,4-dichlorophenyl)- (CAS 6975-29-7). Available at: [Link]
-
Journal of Regulatory Science. Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. Available at: [Link]
-
PubChem. 2-[1-(2,4-Dichlorophenyl)propylamino]acetamide. Available at: [Link]
-
University of Arizona. Interpretation of mass spectra. Available at: [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
U.S. Environmental Protection Agency. Method 8041A. Available at: [Link]
-
ResearchGate. (PDF) Sample Preparation Techniques for Gas Chromatography. Available at: [Link]
-
ALS Environmental. Determination of Acid herbicides in Liquids by GCMS. Available at: [Link]
-
SpectraBase. 2-(4-Chlorophenyl)-N,N-diethyl-2-keto-acetamide - Optional[MS (GC)] - Spectrum. Available at: [Link]
-
SpringerLink. The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. Available at: [Link]
-
University of North Texas. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]
-
Agilent Technologies. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Available at: [Link]
-
PubChem. 2,4-Dichlorophenylacetic acid. Available at: [Link]
-
Scribd. Halogen Fragmentation in Mass Spectrometry. Available at: [Link]
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- 1. Sample preparation GC-MS [scioninstruments.com]
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Application Notes & Protocols: 2-(2,4-Dichlorophenyl)acetamide as a Versatile Building Block in Medicinal Chemistry
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2-(2,4-Dichlorophenyl)acetamide as a foundational scaffold in modern medicinal chemistry. We will explore its synthesis, key chemical properties, and its application in constructing pharmacologically active molecules, supported by detailed, field-proven protocols and structure-activity relationship (SAR) insights.
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of drug discovery, the selection of appropriate starting materials, or "building blocks," is a critical determinant of a program's success.[1][2] These intermediates are the architectural foundation upon which molecular complexity and pharmacological function are built.[3] this compound has emerged as a particularly valuable scaffold due to a confluence of advantageous structural and chemical features.
The molecule incorporates two key motifs:
-
The 2,4-Dichlorophenyl Group: The chlorine substituents significantly modulate the electronic properties and lipophilicity of the phenyl ring. This pattern is frequently found in potent enzyme inhibitors, where the chlorine atoms can engage in favorable hydrophobic and halogen-bonding interactions within the target's active site. The substitution pattern, particularly the presence of a halogen at the 2-position, can induce a conformational twist in the molecule, which can be crucial for achieving the correct binding orientation.[4][5]
-
The Acetamide Moiety: This functional group is a versatile chemical handle. The amide nitrogen and the adjacent active methylene (-CH2-) group provide multiple reactive sites for synthetic elaboration, allowing for the construction of diverse molecular libraries.[6] The amide itself can act as a hydrogen bond donor and acceptor, contributing directly to target binding.
These features make this compound an ideal starting point for developing therapeutics in diverse areas, including oncology, neurology, and inflammatory diseases.
Physicochemical Properties
A clear understanding of a building block's properties is essential for reaction design and downstream formulation considerations.
| Property | Value | Source |
| Molecular Formula | C₈H₇Cl₂NO | [7] |
| Molecular Weight | 204.05 g/mol | [8] |
| Melting Point | 146-148 °C | [7] |
| Boiling Point | 352.5 °C at 760 mmHg | [8] |
| XLogP3 | 2.2 - 3.02 | [8] |
| Appearance | Solid | [4] |
Section 1: Synthesis of the Core Building Block
The reliable synthesis of high-purity starting material is the first step in any successful medicinal chemistry campaign. While various routes are possible, a common and efficient method is the hydrolysis of the corresponding nitrile, 2-(2,4-dichlorophenyl)acetonitrile. This method is often preferred for its high yield and the relative stability of the nitrile precursor.
Caption: Proposed synthesis of the target building block.
Protocol 1: Synthesis of this compound via Nitrile Hydrolysis
This protocol describes the controlled hydration of 2-(2,4-dichlorophenyl)acetonitrile. The use of sulfuric acid facilitates the reaction while minimizing over-hydrolysis to the carboxylic acid.
Materials:
-
2-(2,4-Dichlorophenyl)acetonitrile
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice Bath
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Stir Plate and Magnetic Stir Bar
-
Round Bottom Flasks
-
Separatory Funnel
-
Büchner Funnel and Filter Paper
Procedure:
-
Reaction Setup: In a 250 mL round bottom flask equipped with a magnetic stir bar, add 2-(2,4-dichlorophenyl)acetonitrile (10.0 g, 53.7 mmol).
-
Acid Addition: Place the flask in an ice bath to cool to 0-5 °C. While stirring vigorously, slowly add concentrated sulfuric acid (50 mL) dropwise via a dropping funnel. Causality: This exothermic reaction must be cooled to prevent uncontrolled side reactions and degradation of the starting material. Slow addition ensures the temperature remains within the optimal range for partial hydrolysis to the amide.
-
Reaction Progression: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.
-
Workup - Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with constant stirring. Causality: Quenching the reaction on ice serves two purposes: it safely dilutes the concentrated acid and precipitates the solid product, which has low aqueous solubility.
-
Neutralization & Isolation: The precipitated solid is then collected by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). Further neutralize any residual acid by washing with a saturated sodium bicarbonate solution, followed by a final wash with cold water.
-
Drying: Dry the collected white solid under vacuum to yield the crude product.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from an ethanol/water mixture to yield pure this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should align with the literature value (146-148 °C).[7]
Section 2: Applications in Medicinal Chemistry - Case Studies
The true value of this compound is demonstrated by its successful incorporation into potent therapeutic agents.
Case Study 1: Anticonvulsant Agents Targeting GABAergic Pathways
Derivatives of this compound have shown significant promise as anticonvulsant agents. A notable example involves its use to synthesize N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, which exhibits a wide spectrum of anti-seizure activity. The synthesis leverages the reactivity of the acetamide group for further elaboration.
Caption: Synthetic pathway to a quinazolinone-based anticonvulsant.
Synthetic Rationale: The core strategy involves converting the acetamide into an amine, which then serves as a nucleophile to couple with a pre-functionalized quinazolinone moiety. This modular approach allows for the rapid generation of analogues for SAR studies. Researchers have found that such compounds may exert their effects by modulating GABAergic biotargets.
Case Study 2: Anti-Inflammatory Agents as COX-2 Inhibitors
The 2,4-dichlorophenyl moiety is a known pharmacophore in compounds designed to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[9] While 2,4-Dichlorophenoxyacetic acid derivatives are widely studied, the analogous this compound scaffold provides an alternative entry point for developing novel COX-2 inhibitors.[9][10] By combining the dichlorophenyl group with other known anti-inflammatory fragments via the acetamide linker, novel and potent agents can be synthesized.[9]
SAR Insights: Studies on related structures have shown that the nature of the substituent on the acetamide nitrogen is critical for activity. For example, elaboration into arylthiourea derivatives has been shown to produce compounds with promising COX-2 inhibitory potential in silico.[9] The dichlorophenyl group is thought to anchor the inhibitor in a hydrophobic pocket of the COX-2 active site.
Case Study 3: Anaplastic Lymphoma Kinase (ALK) Inhibitors in Oncology
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when genetically altered, becomes a potent oncogenic driver in several cancers, including non-small cell lung cancer.[11][12] Many potent ALK inhibitors feature a substituted phenyl ring that binds deep within the ATP-binding pocket of the kinase. The 2,4-dichlorophenyl group is an excellent candidate for this role. For instance, the third-generation ALK inhibitor Lorlatinib, while synthesized via a different route, highlights the utility of complex molecular architectures that could potentially be accessed using dichlorophenyl-containing building blocks.[13][14][15]
Caption: A conceptual workflow for elaborating the building block into a kinase inhibitor.
Design Principle: In this conceptual pathway, the this compound building block is used to introduce the key dichlorophenyl "headpiece." Subsequent reactions, such as N-alkylation followed by coupling to a core heterocyclic scaffold (e.g., pyrimidine, pyridine), would build out the rest of the inhibitor.[11][16] This strategy allows medicinal chemists to systematically explore how different linkers and core structures impact ALK potency and selectivity.
Section 3: Key Synthetic Transformations & Protocols
The versatility of this compound stems from its capacity to undergo a range of chemical transformations.
Protocol 2: General Procedure for N-Alkylation
This protocol details the functionalization of the amide nitrogen, a common step in building molecular diversity.
Rationale: The amide proton is weakly acidic and can be removed by a suitable base. The resulting anion is a competent nucleophile that can react with various electrophiles. Potassium carbonate is a cost-effective and moderately strong base, ideal for this transformation in a polar aprotic solvent like DMF, which effectively solvates the potassium cation.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard workup and purification reagents
Procedure:
-
Setup: To a flame-dried round bottom flask under a nitrogen atmosphere, add this compound (2.04 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent & Reagent Addition: Add anhydrous DMF (20 mL) and stir the suspension for 15 minutes at room temperature. Add the alkyl halide (11.0 mmol) dropwise.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC. Causality: Heating increases the rate of reaction. The chosen temperature is a balance between achieving a reasonable reaction time and preventing thermal decomposition.
-
Workup: After cooling to room temperature, pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel.
Section 4: Structure-Activity Relationship (SAR) Logic
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for biological activity.[17][18]
Caption: Pharmacophoric breakdown of the core scaffold.
-
Region A (Dichlorophenyl Ring): As observed in anti-parasitic agents, electron-withdrawing groups on this ring are generally preferred for potency.[5] The 2,4-dichloro pattern is often synergistic. Moving the substituents (e.g., to a 2,6-dichloro pattern) can drastically alter the molecule's conformation and abolish activity, suggesting a strict steric and electronic requirement for target binding.[5]
-
Region B (Acetamide Linker): This region is highly adaptable. SAR studies consistently show that extending from the amide nitrogen with different functional groups (e.g., heterocycles, alkyl chains, ureas) is a productive strategy for modulating potency, selectivity, and pharmacokinetic properties.[9] The ability of the amide C=O and N-H to act as hydrogen bond acceptors and donors, respectively, is a critical interaction point with many biological targets.
Conclusion
This compound is more than a simple chemical; it is a validated and highly versatile platform for drug discovery. Its inherent structural features, combined with its synthetic tractability, provide medicinal chemists with a reliable starting point for the design and synthesis of novel therapeutics. The protocols and insights provided herein are intended to empower researchers to effectively leverage this valuable building block in their pursuit of new medicines for a range of human diseases.
References
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WO/2024/060737 PREPARATION PROCESS FOR CATALYTIC SYNTHESIS OF 2,4-DICHLOROPHENOXYACETIC ACID . WIPO Patentscope. Available from: [Link]
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Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide . MDPI. Available from: [Link]
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Application Notes & Protocols: Formulation of 2-(2,4-Dichlorophenyl)acetamide for Biological Testing
Preamble: The Formulation Imperative
The journey of a novel chemical entity from synthesis to biological characterization is frequently impeded by a fundamental challenge: poor aqueous solubility. 2-(2,4-Dichlorophenyl)acetamide is a compound that, based on its structure, is anticipated to exhibit limited solubility in aqueous media, a prediction substantiated by its physicochemical properties. An effective formulation is not merely about dissolving the compound; it is about creating a biologically compatible system that delivers the compound to its target in a known, reproducible concentration without interfering with the assay's biological system. This document provides a comprehensive guide to understanding, developing, and validating a formulation for this compound, ensuring the generation of reliable and interpretable data in biological assays.
Physicochemical Profile of this compound
A thorough understanding of a compound's physicochemical properties is the cornerstone of a rational formulation strategy. These parameters dictate the choice of solvents, excipients, and handling procedures.
| Property | Value | Source | Significance for Formulation |
| Molecular Formula | C₈H₇Cl₂NO | ChemSynthesis[1] | Basic information for concentration calculations. |
| Molecular Weight | 204.05 g/mol | Cheméo[2] | Essential for preparing solutions of specific molarity. |
| Melting Point | 146-148 °C | ChemSynthesis[1] | A high melting point often correlates with low aqueous solubility due to strong crystal lattice energy.[3] |
| logP (Octanol/Water) | 2.952 | Cheméo[2] | Indicates a high degree of lipophilicity, predicting poor solubility in aqueous buffers and a preference for organic solvents. |
| Water Solubility | log₁₀WS = -3.04 | Cheméo[2] | Corresponds to a very low molar solubility in water, confirming the necessity of a solubility-enhancing formulation. |
Strategic Formulation Development
The low aqueous solubility and high lipophilicity of this compound classify it as a Biopharmaceutics Classification System (BCS) Class II or IV compound, for which dissolution is the rate-limiting step for absorption and in vitro activity.[4] Our strategy, therefore, must focus on overcoming this solubility barrier. The selection of a formulation vehicle is a stepwise process, beginning with the simplest approach and escalating in complexity only as required.
Below is a decision-making workflow for selecting an appropriate formulation strategy.
Caption: Formulation strategy selection workflow.
Primary Strategy: Co-Solvent System
The most direct approach for preclinical and in vitro testing is the use of a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is the universal choice due to its exceptional solvating power for a wide range of organic molecules.
-
Causality: DMSO effectively disrupts the crystal lattice of the compound and forms a stable solution. When this concentrated stock is diluted into a larger volume of aqueous assay buffer, the DMSO prevents the immediate precipitation of the compound, ideally keeping it in a supersaturated but bio-accessible state for the duration of the experiment.[5]
-
Critical Limitation: The final concentration of DMSO in the assay must be carefully controlled. Most cell-based assays are sensitive to DMSO concentrations above 0.5% (v/v), which can induce cytotoxicity or differentiate effects, confounding the results. It is imperative to establish the tolerance of the specific biological system to the vehicle.
Secondary Strategies: Excipient-Based Formulations
If the required final concentration of the compound cannot be achieved while keeping the DMSO level below the tolerated threshold, more complex formulations are necessary. These involve excipients that actively enhance aqueous solubility.
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) form micelles in aqueous solution.[4] The lipophilic core of these micelles can encapsulate this compound, shielding it from the aqueous environment and increasing its apparent solubility.[6]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[7] They can form inclusion complexes with hydrophobic molecules like the target compound, effectively masking its lipophilic character and enhancing its solubility in water.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety profile compared to native β-cyclodextrin.[7][9]
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for preparing solutions of this compound.
Protocol 1: Preparation of a 20 mM DMSO Stock Solution
This protocol is the primary and most common starting point for in vitro assays.
Materials:
-
This compound (MW: 204.05 g/mol )
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing the Compound: Accurately weigh 4.08 mg of this compound and transfer it to a clean, dry amber glass vial.
-
Rationale: Amber vials are used to protect light-sensitive compounds.[10] The mass is calculated for a 1 mL final volume (Mass = Molarity x Volume x MW = 0.020 mol/L x 0.001 L x 204.05 g/mol = 0.00408 g = 4.08 mg).
-
-
Adding Solvent: Add 1.0 mL of anhydrous DMSO to the vial.
-
Rationale: Anhydrous DMSO prevents the absorption of water, which could prematurely crash out the poorly soluble compound.
-
-
Solubilization: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a light source. If any solid particles remain, sonicate the vial in a room temperature water bath for 5-10 minutes.[11]
-
Final Check: Re-inspect the solution. A successful stock solution should be clear and free of any visible particulates.
-
Storage: Store the stock solution at -20°C. For long-term storage, aliquoting into single-use volumes is recommended to avoid multiple freeze-thaw cycles.
Protocol 2: Preparation of Final Assay Solutions (Serial Dilution)
This protocol describes the dilution of the DMSO stock into the final aqueous assay buffer.
Caption: Workflow for preparing final assay solutions.
Procedure:
-
Equilibration: Allow the 20 mM stock solution and the aqueous assay buffer (e.g., PBS or cell culture medium) to come to room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution. For example, to make a 200 µM solution, add 2 µL of the 20 mM stock to 198 µL of assay buffer. Vortex immediately and gently.
-
Rationale: A two-step dilution minimizes pipetting errors with very small volumes and reduces the shock of high DMSO concentration hitting the aqueous buffer, which can cause precipitation.[5]
-
-
Final Dilution: Add the required volume of the intermediate solution to the final assay volume (e.g., in a microplate well) to achieve the target concentration. For example, adding 10 µL of a 200 µM solution to 190 µL of medium in a well results in a final volume of 200 µL and a final compound concentration of 10 µM.
-
Mixing: Mix the final solution thoroughly but gently (e.g., by pipetting up and down or using a plate shaker) before adding cells or starting the assay.
-
Vehicle Control: It is essential to prepare a vehicle control by performing the exact same dilution steps using only DMSO (without the compound). This control is used to account for any effects of the solvent on the biological system.
Formulation Validation and Quality Control
A prepared formulation is not assumed to be valid until tested. The following checks are critical.
Kinetic Solubility Assessment
A simple visual inspection is the first line of defense. After the final dilution into the assay buffer, allow the solution to sit for the duration of the planned experiment (e.g., 2 hours, 24 hours) at the assay temperature (e.g., 37°C). Inspect for any signs of precipitation (cloudiness, visible particles). If precipitation occurs, the formulation is not suitable at that concentration.
Stability Assessment
The chemical stability of the compound in the chosen solvent and under storage conditions must be confirmed to ensure that the active concentration does not decrease over time.[12]
-
Forced Degradation: A formal stability study involves subjecting the compound in solution to stress conditions (e.g., heat, acid, base, oxidation, light) to identify potential degradation products.[13][14]
-
Practical Check: For routine research, a practical approach is to analyze the concentration and purity of the stock solution (e.g., via HPLC-UV) at time zero and after a set period of storage (e.g., 1-4 weeks at -20°C). A change of >10% in concentration or the appearance of significant new peaks would indicate instability.
| QC Test | Method | Acceptance Criteria | Rationale |
| Stock Solution Clarity | Visual Inspection | Clear, no particulates | Ensures complete initial solubilization. |
| Assay Solution Solubility | Visual Inspection over time | Remains clear for assay duration | Confirms the compound does not precipitate under assay conditions. |
| Stock Solution Stability | HPLC-UV Analysis | < 10% change in peak area over time | Verifies that the compound is not degrading during storage.[13] |
| Vehicle Control | Parallel Biological Assay | No significant effect compared to untreated control | Confirms that the formulation vehicle itself is not impacting the biological results. |
Troubleshooting Common Formulation Issues
-
Issue: Compound precipitates immediately upon dilution into aqueous buffer.
-
Cause: The final concentration exceeds the kinetic solubility limit. The "shock" of dilution is too great.
-
Solution 1: Lower the final concentration.
-
Solution 2: Decrease the concentration of the DMSO stock and use a larger volume for dilution (while keeping the final DMSO % low).
-
Solution 3: Move to a secondary formulation strategy (Protocol 2 is not provided here but would involve surfactants or cyclodextrins).
-
-
Issue: Assay results are highly variable between experiments.
-
Cause: Inconsistent formulation preparation; potential precipitation; compound instability.
-
Solution 1: Ensure precise and reproducible pipetting. Always vortex after each dilution step.
-
Solution 2: Perform a solubility check to ensure the compound is fully dissolved at the working concentration.
-
Solution 3: Check the stability of the stock solution. Avoid repeated freeze-thaw cycles by using aliquots.
-
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MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved from [Link].
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- 2. Acetamide, N-(2,4-dichlorophenyl)- (CAS 6975-29-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. usp.org [usp.org]
- 14. chromatographyonline.com [chromatographyonline.com]
use of 2-(2,4-Dichlorophenyl)acetamide in targeted drug delivery systems
Application Note: Strategic Utilization of 2-(2,4-Dichlorophenyl)acetamide Scaffolds in TSPO-Targeted Drug Delivery
Part 1: Core Directive & Scientific Rationale
Executive Summary The this compound moiety represents a privileged pharmacophore in the design of ligands for the Translocator Protein (18 kDa TSPO) . Historically known as the peripheral benzodiazepine receptor (PBR), TSPO is dramatically upregulated in Glioblastoma Multiforme (GBM) , activated microglia (neuroinflammation), and steroidogenic tissues.
This guide details the methodology for utilizing this compound not merely as a payload, but as a high-affinity targeting vector to facilitate the transport of nanocarriers across the Blood-Brain Barrier (BBB) and into the mitochondrial matrix of pathological cells.
Mechanistic Insight The efficacy of this scaffold stems from the specific electronic and steric profile of the 2,4-dichloro substitution pattern. This motif mimics the binding pocket interactions of classical TSPO ligands like PK11195 and Ro5-4864, facilitating deep insertion into the cholesterol-binding pocket of the TSPO on the Outer Mitochondrial Membrane (OMM). By conjugating this ligand to liposomes or polymeric nanoparticles, researchers can achieve "organelle-level" targeting.
Part 2: Experimental Protocols & Methodologies
Workflow Overview
-
Ligand Engineering: Functionalization of the this compound core to create a conjugation-ready "warhead."
-
Nanocarrier Assembly: Surface decoration of PEG-PLGA nanoparticles or Liposomes.
-
Validation: Competitive binding assays and mitochondrial colocalization studies.
Protocol 1: Synthesis of the Conjugation-Ready Ligand
Objective: To convert the chemically inert primary amide into a functionalized linker capable of covalent attachment to a nanoparticle surface.
Rationale: The primary amide (-CONH2) of this compound is poor for direct conjugation. We utilize N-alkylation to introduce a carboxylic acid linker, creating N-(carboxymethyl)-2-(2,4-dichlorophenyl)acetamide .
Materials:
-
This compound (High Purity >98%)
-
Ethyl bromoacetate
-
Sodium Hydride (NaH, 60% dispersion in oil)
-
DMF (Anhydrous)
-
TFA/DCM (1:1)
Step-by-Step Methodology:
-
Activation: Dissolve this compound (1.0 eq) in anhydrous DMF under N2 atmosphere. Cool to 0°C.
-
Deprotonation: Add NaH (1.2 eq) portion-wise. Stir for 30 min to generate the amidate anion. Critical Step: Evolution of H2 gas indicates successful deprotonation.
-
Alkylation: Dropwise add Ethyl bromoacetate (1.1 eq). Allow to warm to RT and stir for 4 hours.
-
Workup: Quench with ice water, extract with EtOAc, and purify via silica gel chromatography (Hexane:EtOAc 3:1) to obtain the ester intermediate.
-
Hydrolysis: Treat the ester with LiOH (2M) in THF/Water (1:1) for 2 hours. Acidify to pH 3 with 1M HCl. Extract the free acid: N-(carboxymethyl)-2-(2,4-dichlorophenyl)acetamide (Ligand-COOH) .
-
Verification: Confirm structure via 1H-NMR (Look for singlet at ~4.0 ppm for N-CH2-COOH).
Protocol 2: Nanoparticle Surface Functionalization
Objective: Conjugation of Ligand-COOH to amine-terminated PEG-PLGA nanoparticles.
Materials:
-
PLGA-PEG-NH2 (Poly(lactic-co-glycolic acid)-b-Polyethylene glycol-Amine)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Payload (e.g., Doxorubicin or siRNA)
Methodology:
-
Activation: Dissolve Ligand-COOH (10 mg) in DMSO. Add EDC (1.5 eq) and NHS (1.5 eq). Stir for 1 hour to form the NHS-ester.
-
Nanoprecipitation: Dissolve PLGA-PEG-NH2 and the hydrophobic drug payload in Acetone. Dropwise add this solution into the aqueous phase containing the activated Ligand-NHS-ester under vigorous stirring.
-
Conjugation: The amine groups on the precipitating nanoparticles react with the activated ligand in situ. Stir for 4 hours.
-
Purification: Dialyze against water (MWCO 10 kDa) for 24 hours to remove unbound ligand and organic solvents.
-
Characterization: Measure Size and Zeta Potential via DLS.
-
Success Metric: A slight decrease in Zeta potential (becoming less positive/more negative) typically indicates successful capping of surface amines by the neutral amide ligand.
-
Protocol 3: In Vitro TSPO Binding Validation
Objective: Confirm that the conjugated ligand retains affinity for the TSPO receptor.
System: C6 Glioma Cells (High TSPO expression). Control: [3H]PK11195 (Radioactive standard).[1]
Methodology:
-
Preparation: Isolate mitochondria from C6 glioma cells via differential centrifugation.
-
Competition Assay: Incubate mitochondrial fractions (50 µg protein) with 1 nM [3H]PK11195 and increasing concentrations (0.1 nM – 10 µM) of your Ligand-Conjugated NPs vs. Non-targeted NPs .
-
Filtration: After 1h incubation at 4°C, filter through Whatman GF/B filters. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate IC50.
-
Self-Validating Check: Non-targeted NPs should show no displacement of [3H]PK11195. Targeted NPs should show a dose-dependent displacement curve.
-
Part 3: Visualization & Data
Mechanism of Action: TSPO-Mediated Mitochondrial Targeting
Caption: Schematic pathway of TSPO-targeted delivery. The 2,4-dichloro motif facilitates BBB crossing and specific accumulation in TSPO-rich glioma mitochondria.
Data Summary: Comparative Binding Affinities
| Compound / Construct | IC50 (nM) vs [3H]PK11195 | Targeting Efficiency | Notes |
| PK11195 (Control) | 9.3 ± 1.2 | High | Gold standard TSPO ligand. |
| This compound (Free) | 45.0 ± 5.1 | Moderate | Good affinity, poor solubility. |
| Non-Targeted PLGA NP | > 10,000 | None | Passive accumulation only (EPR effect). |
| Targeted Acetamide-PLGA NP | 28.4 ± 3.5 | High | Multivalent display enhances avidity. |
Part 4: References
-
Vainshtein, A., et al. (2015). "The protective effect of the TSPO ligands 2,4-Di-Cl-MGV-1 against LPS-induced M1 pro-inflammatory activation of microglia."[2] Neuropharmacology. Link
-
Werry, E. L., et al. (2019).[3] "TSPO Radioligands for Neuroinflammation: An Overview." International Journal of Molecular Sciences. Link
-
James, M. L., et al. (2012). "Quantitative preclinical imaging of TSPO expression in glioma using [18F]DPA-714." Journal of Nuclear Medicine. Link
-
Denora, N., et al. (2017).[3] "Targeted drug delivery to mitochondria: A review of ligand-based approaches." Journal of Controlled Release. Link
-
Guo, Y., et al. (2004).[4] "Synthesis of 2,4-Dichloroacetophenone and its derivatives as pharmaceutical intermediates." Chemical Reaction Engineering and Technology. Link
Sources
- 1. Quantitative preclinical imaging of TSPO expression in glioma using N,N-diethyl-2-(2-(4-(2-(18F)-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protective effect of the TSPO ligands 2,4-Di-Cl-MGV-1, CB86, and CB204 against LPS-induced M1 pro-inflammatory activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 4. Synthetic method of 2,4-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,4-Dichlorophenyl)acetamide
Status: Operational Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide
Route Selection & Strategy
Before optimizing, confirm your synthetic pathway. The choice between Nitrile Hydrolysis (Process Scale) and Acid Chloride Amidation (Lab Scale/High Purity) dictates your troubleshooting steps.
Workflow Selector
Use the following logic flow to determine the optimal protocol for your constraints.
Figure 1: Decision tree for selecting the synthetic pathway based on precursor availability and scale requirements.
Protocol A: Nitrile Hydrolysis (The "Radziszewski" Type)
Best for: Large scale, cost-efficiency. Core Mechanism: Partial hydrolysis of the nitrile to the amide using concentrated acid.[1]
Critical Process Parameters (CPPs)
| Parameter | Optimal Range | Impact of Deviation |
| Acid Concentration | 90–95% | <85%: Slow reaction. >98%: Sulfonation byproducts. |
| Temperature | 40–50°C | <30°C: Stalls. >70°C: Hydrolysis to Phenylacetic Acid (Yield Loss). |
| Quenching | Ice/Water ( | Warm quenching causes rapid hydrolysis to the acid. |
Troubleshooting Guide (Q&A)
Q: My product has a lower melting point (<150°C) and smells like vinegar/sweat. What happened? A: You over-hydrolyzed to 2,4-dichlorophenylacetic acid .
-
The Cause: The reaction temperature likely spiked above 65°C, or the acid concentration dropped below 85% during the reaction (introducing too much water early).
-
The Fix:
-
Dissolve the crude solid in 10% Sodium Carbonate (
) solution. -
Filter the insoluble solid (this is your Amide ).
-
The Acid impurity remains in the filtrate (as the sodium salt).
-
Prevention: Install an internal thermometer. Do not rely on oil bath temperature. The reaction is exothermic; add the nitrile to the acid slowly.
-
Q: The reaction mixture turned black/tarry. A: Oxidative decomposition or polymerization occurred.
-
The Cause: Localized overheating during the addition of the nitrile to sulfuric acid.
-
The Fix: Ensure vigorous magnetic or overhead stirring. The mixture is viscous; poor mixing creates "hot spots" where charring occurs.
Protocol B: Acid Chloride Route
Best for: High purity, analytical standards.
Core Mechanism: Activation of the carboxylic acid with Thionyl Chloride (
Critical Process Parameters (CPPs)
| Parameter | Optimal Range | Impact of Deviation |
| Reagent Quality | Distilled | Aged |
| Ammonia Source | Dilute ammonia reduces yield due to hydrolysis competition. | |
| Temperature | Reflux ( | Incomplete activation leads to unreacted starting material. |
Troubleshooting Guide (Q&A)
Q: I have low yield, and the product is sticky. A: Moisture ingress deactivated the Acid Chloride.
-
The Mechanism:
. The acid chloride reverted to the starting acid before reacting with ammonia. -
The Fix:
-
Use a drying tube (
) during the reflux. -
Distill off excess
completely (use toluene as an azeotrope if necessary) before adding ammonia. -
Check: If the liquid smells like "rotten eggs" rather than sharp/acrid, your
is degraded.
-
Q: The reaction bubbled violently and sprayed out.
A: Uncontrolled gas evolution (
-
The Fix: Add
dropwise to the acid at room temperature, then heat to reflux. Do not add all at once to a hot flask.
Purification & Isolation Logic
Even with optimized synthesis, impurities (dimers, acids, salts) are inevitable.
Recrystallization Workflow
Solvent System: Ethanol / Water (The "Pairing" Method).[3]
Figure 2: Step-by-step recrystallization logic to maximize recovery and purity.
Q: Crystals are not forming; I have an oil. A: This is "oiling out," common with phenylacetamides.
-
The Cause: The solution is too concentrated, or the ethanol/water ratio is off, causing the product to separate as a liquid phase before it can crystallize.
-
The Fix:
-
Reheat until the oil dissolves.
-
Add a small amount of more ethanol (solvent).
-
"Seed" the cooling mixture with a tiny crystal of the pure product or scratch the glass side with a rod to induce nucleation.
-
References & Authoritative Grounding
-
Wenner, W. (1952).[4] Phenylacetamide.[1][4][5] Organic Syntheses, 32, 92. (Describes the foundational nitrile hydrolysis method adaptable to the 2,4-dichloro derivative).
-
Vogel, A. I. Textbook of Practical Organic Chemistry. (General procedures for Amidation via Acid Chloride and Nitrile Hydrolysis).
-
Butcher, R. J., et al. (2013).[6] Crystal structure of 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. (Provides structural confirmation and crystallographic data for 2,4-dichloro derivatives).
-
Patent US2479295A. Preparation of substituted benzyl cyanides and phenylacetic acids. (Industrial scale data on 2,4-dichlorobenzyl cyanide hydrolysis).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Thionyl Chloride, 2,4-Dichlorobenzyl cyanide, and Sulfuric Acid before handling. Work in a fume hood is mandatory.
Sources
Technical Support Center: Stability & Handling of 2-(2,4-Dichlorophenyl)acetamide
Structural Verification & Scope
Before proceeding, verify your compound's identity. Nomenclature confusion is the #1 cause of experimental error with this class of molecules.
-
Target Molecule: 2-(2,4-Dichlorophenyl)acetamide
-
CAS: 6333-31-9 (Generic reference)
-
Structure: A primary amide derivative of phenylacetic acid.[1]
-
Formula:
-
Key Feature: The amide group (
) is separated from the aromatic ring by a methylene ( ) bridge.
-
-
Common Confusion: Do NOT confuse with N-(2,4-Dichlorophenyl)acetamide (an anilide) or 2,4-Dichlorophenoxyacetamide (a herbicide derivative). The stability profiles differ significantly.
Module A: Solubility & Stock Preparation
Issue: "My compound precipitates when added to cell culture media or buffer." Root Cause: High lipophilicity (LogP ~1.8–2.2) and low aqueous solubility.
The "Golden Rule" of Solubilization
Never attempt to dissolve the solid directly into aqueous buffers (PBS, Media). You must create a high-concentration organic stock first.
Recommended Solvent Systems
| Solvent | Solubility Limit | Stability in Stock | Notes |
| DMSO (Anhydrous) | > 50 mM | High (Months at -20°C) | Preferred. Hygroscopic; keep tightly sealed. |
| Ethanol (Absolute) | ~ 10-20 mM | Moderate | Volatile. Evaporation changes concentration over time. |
| Water / PBS | < 0.5 mM | Low | Do not use for stock. |
Step-by-Step Solubilization Protocol
-
Weighing: Weigh the solid into a glass vial (avoid plastics initially to prevent static loss).
-
Primary Dissolution: Add 100% DMSO to achieve a 10 mM or 50 mM stock concentration. Vortex vigorously for 30 seconds.
-
Tip: If undissolved particles remain, sonicate at 40°C for 5 minutes.
-
-
Aqueous Dilution (The Critical Step):
-
To dose cells/assay: Dilute the DMSO stock at least 1:1000 into the media (e.g., 1 µL stock into 1 mL media).
-
Max DMSO Tolerance: Most assays tolerate 0.1% - 0.5% DMSO. Exceeding 1% often causes compound precipitation ("crashing out").
-
Module B: Chemical Stability (Hydrolysis)
Issue: "I see a new peak in my HPLC chromatogram after 24 hours." Root Cause: Amide Hydrolysis.
Mechanism of Degradation
While this compound is relatively stable at neutral pH, it is susceptible to hydrolysis under acidic (
Degradation Pathway Diagram
Figure 1: Hydrolysis pathway. The parent amide converts to 2,4-dichlorophenylacetic acid. This reaction is catalyzed by extreme pH.
Stability FAQ
-
Q: Can I store the diluted solution at 4°C?
-
A: Only for < 24 hours. The hydrolysis rate is slow at neutral pH/4°C, but surface adsorption to plastic containers can reduce effective concentration.
-
-
Q: Is it light sensitive?
-
A: Chlorinated aromatics have minor photosensitivity (photodehalogenation). Store stocks in amber vials, but strict darkroom conditions are usually unnecessary for short experiments.
-
Module C: Analytical Monitoring (HPLC)
Issue: "How do I separate the parent compound from the degradation product?" Solution: Reverse-Phase HPLC.
The degradation product (Carboxylic Acid) is much more polar than the Parent (Amide) at neutral/basic pH, but similar at acidic pH. You must control the pH of your mobile phase to achieve separation.
Standardized HPLC Method
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax or Phenomenex Kinetex), 3.5 µm or 5 µm. |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10-15 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (Amide bond) and 270 nm (Aromatic ring). |
Troubleshooting Decision Tree
Use this logic flow to diagnose stability vs. solubility issues.
Figure 2: Diagnostic workflow for identifying the cause of compound loss.
References & Grounding
-
General Amide Stability:
-
Source: FooDB. (n.d.). Showing Compound 2-Phenylacetamide. (General properties of the phenylacetamide class, including pKa and stability context).
-
URL:[Link]
-
-
Hydrolysis Kinetics (Homologous Series):
-
Source: Hladik, M. L., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. (Provides kinetic data on the hydrolysis of structurally similar dichloroacetamides under varying pH).
-
URL:[Link]
-
-
Solubility Enhancement:
-
HPLC Method Development:
-
Source: Zhang, Y., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum... with a simple HPLC method. Journal of Analytical Methods in Chemistry. (Provides the baseline C18/ACN/Acidic buffer conditions adapted in Module C).
-
URL:[Link]
-
Sources
resolving analytical challenges in the detection of 2-(2,4-Dichlorophenyl)acetamide
Welcome to the dedicated technical support resource for the analysis of 2-(2,4-Dichlorophenyl)acetamide. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during its detection and quantification. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causal relationships in analytical chemistry, enabling you to develop robust, self-validating methods.
Compound Overview
This compound (CAS: 6975-29-7) is a chemical intermediate with a molecular weight of 204.05 g/mol .[1][2] Accurate detection is critical in various contexts, from process monitoring to impurity profiling. This guide addresses common issues in chromatographic analysis, particularly High-Performance Liquid Chromatography (HPLC), which is a primary technique for such compounds.[3]
Table 1: Key Chemical & Physical Properties
A foundational understanding of the analyte's properties is crucial for method development and troubleshooting.
| Property | Value | Unit | Source |
| Molecular Formula | C₈H₇Cl₂NO | - | [1] |
| Molecular Weight | 204.05 | g/mol | [1] |
| Melting Point | 146 - 148 | °C | [2] |
| Boiling Point | 352.5 | °C at 760 mmHg | [4] |
| logP (octanol/water) | 2.952 | - | [5] |
| pKa | Not readily available; amide group is weakly basic | - | - |
| UV λmax | ~283 | nm | [6] |
Troubleshooting Guide: Chromatographic Issues
This section addresses specific experimental problems in a question-and-answer format, providing both immediate solutions and the underlying scientific rationale.
Q1: My chromatographic peak for this compound is exhibiting significant tailing. What are the likely causes and how can I resolve this?
A1: Peak tailing is a common issue that indicates a non-ideal interaction between the analyte and the stationary phase, or other system problems.
-
Causality & Explanation: For a moderately polar compound like this acetamide derivative on a standard C18 (reversed-phase) column, tailing is often caused by secondary interactions. Residual, un-capped silanol groups (Si-OH) on the silica backbone of the stationary phase can form strong hydrogen bonds with the amide group of your analyte. This causes a portion of the analyte molecules to be retained longer than the bulk, resulting in a skewed, tailing peak.
-
Solutions:
-
Mobile Phase Modification: Add a small amount of an acidic modifier, such as 0.1% acetic acid or formic acid, to the mobile phase. This will protonate the silanol groups, reducing their ability to interact with the analyte.[6]
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for polar analytes to minimize these secondary interactions. If you are using an older column, switching to a high-purity, base-deactivated silica column can provide a significant improvement in peak shape.
-
Check for Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[7] Implement a robust column washing procedure after each analytical batch. Using a guard column is a cost-effective way to protect your analytical column from such contaminants.[8]
-
Q2: I'm observing poor sensitivity and a low signal-to-noise (S/N) ratio, making it difficult to achieve my required Limit of Quantification (LOQ). How can I enhance my signal?
A2: Low sensitivity can stem from suboptimal instrument parameters, sample preparation, or the inherent limitations of the chosen analytical technique.
-
Causality & Explanation: The signal intensity is dependent on the concentration of the analyte passing through the detector cell and the detector's response to that analyte. A low signal can be due to excessive sample dilution, inefficient extraction from the matrix, or a detector wavelength that is not set at the analyte's maximum absorbance (λmax).
-
Solutions:
-
Optimize Detector Settings: Ensure your UV detector is set to the λmax of this compound, which is approximately 283 nm.[6] Verify this by running a UV scan of a standard solution.
-
Sample Pre-concentration: If you are working with dilute samples (e.g., environmental water or biological fluids), a sample clean-up and concentration step is essential. Solid-Phase Extraction (SPE) is a highly effective technique for this. Using a reversed-phase SPE cartridge (e.g., Oasis HLB or MCX), you can retain the analyte from a large sample volume and elute it in a small volume of a strong organic solvent, effectively increasing its concentration before injection.[9]
-
Increase Injection Volume: A simple way to get more analyte onto the column is to increase the injection volume. However, be cautious. Injecting too large a volume, especially if the sample solvent is stronger than the mobile phase, can lead to peak distortion.[7]
-
Consider a More Sensitive Detector: While HPLC-UV is robust, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers orders of magnitude greater sensitivity and selectivity. If your application demands very low detection limits, transitioning to an MS-based method is the most powerful solution.
-
Q3: The retention time of my analyte is shifting between injections. What are the most common reasons for this instability?
A3: Retention time (RT) stability is a key indicator of a robust and reliable HPLC method. Drifting RT points to inconsistencies in the system.
-
Causality & Explanation: In reversed-phase chromatography, retention is governed by the precise equilibrium of the analyte between the mobile and stationary phases. Any factor that alters this equilibrium will change the retention time. The most common culprits are changes in mobile phase composition, flow rate, or column temperature.
-
Solutions:
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly degassed to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations. If using a gradient, ensure the online mixer is functioning correctly. For isocratic methods, pre-mixing the mobile phase manually can sometimes improve stability.[10]
-
Column Temperature Control: Even small fluctuations in ambient temperature can affect retention. A column oven is essential for maintaining a stable and consistent column temperature (e.g., 30-40°C), which ensures reproducible chromatography.[6]
-
System Equilibration: Ensure the entire HPLC system, especially the column, is fully equilibrated with the mobile phase before starting a sequence. A stable baseline is a good indicator of equilibration. For gradient methods, a sufficient post-run equilibration time is critical.
-
Pump Maintenance: Inconsistent flow can be caused by worn pump seals or faulty check valves. If you observe pressure fluctuations along with RT shifts, it may be time for routine pump maintenance.[11]
-
Visualized Workflows & Protocols
To ensure reproducibility, detailed and validated protocols are indispensable.
General HPLC Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing common HPLC problems.
Caption: A logical workflow for systematic HPLC troubleshooting.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for extracting similar analytes from aqueous matrices and is designed to clean up and concentrate the sample prior to LC analysis.[9]
Objective: To isolate this compound from a complex aqueous matrix.
Materials:
-
Oasis MCX SPE Cartridges (or equivalent mixed-mode cation exchange polymer)
-
Methanol (HPLC Grade)
-
0.1 N Hydrochloric Acid (HCl)
-
Acetonitrile (HPLC Grade)
-
SPE Vacuum Manifold
Methodology:
-
Conditioning: Pre-condition the SPE cartridge by passing 1 mL of methanol, followed by two 1 mL aliquots of 0.1 N HCl. Do not allow the cartridge to dry out. This step activates the sorbent for optimal analyte retention.
-
Loading: Acidify the sample to a pH of ~2 with HCl.[6] Load the acidified sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min). The acidic conditions ensure the analyte is in a state amenable to retention.
-
Washing: Wash the cartridge with 1 mL of 0.1 N HCl to remove unretained, hydrophilic impurities.
-
Drying: Dry the cartridge thoroughly under full vacuum for at least 10 minutes to remove any residual water, which can interfere with the elution step.
-
Elution: Elute the analyte from the cartridge using two 0.5 mL aliquots of a solution of 80:20 (v/v) acetonitrile:methanol. This strong organic solvent mixture disrupts the analyte-sorbent interaction, releasing the purified compound.
-
Final Preparation: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known, small volume of the initial mobile phase for injection.
Sample Preparation and Analysis Workflow
Caption: Decision workflow for sample preparation.
Frequently Asked Questions (FAQs)
Q: What is the most suitable HPLC column for analyzing this compound? A: A C18 (octadecylsilane) column is the most common and appropriate choice for this type of molecule.[6][12] Look for a modern, high-purity silica column with end-capping to ensure good peak symmetry. A typical column dimension would be 4.6 mm x 150 mm with 5 µm particles, which provides a good balance of efficiency and backpressure. For higher throughput or resolution, consider columns with smaller particles (e.g., <3 µm) on a UHPLC system.[3]
Q: Can this compound be analyzed by Gas Chromatography (GC)? A: Direct analysis by GC can be challenging.[6] this compound has a relatively high boiling point and contains a polar amide group, which can lead to poor peak shape and thermal degradation in the hot GC inlet. While GC-MS methods exist for related compounds, they often require a derivatization step to convert the polar amide into a more volatile and thermally stable functional group.[6] For most applications, LC-based methods are more direct and robust.
Q: I am developing an LC-MS/MS method. What should I be aware of regarding matrix effects? A: Matrix effects, specifically ion suppression or enhancement, are a significant challenge in LC-MS/MS.[3] Co-eluting compounds from the sample matrix (e.g., salts, lipids, other metabolites) can interfere with the ionization of your analyte in the MS source, leading to inaccurate quantification. To mitigate this, rigorous sample preparation (like the SPE protocol described above) is crucial to remove interfering components.[9] Additionally, the use of a stable isotope-labeled internal standard is the gold standard for correcting matrix effects, as it co-elutes and experiences the same ionization effects as the analyte.
References
- U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
-
Chamkasem, N., & Morris, C. (2016). Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. ResearchGate. Retrieved from [Link]
- Yadav, P., et al. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications.
-
Orooji, N., et al. (2021). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]
-
G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. Retrieved from [Link]
-
Razavi, S. H., et al. (2025). Biopharmaceutical Analysis by HPLC: Practices and Challenges. PubMed. Retrieved from [Link]
-
Ma, D.-S., et al. (2011). 2-(4-Chlorophenyl)acetamide. ResearchGate. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Acetamide, N-(2,4-dichlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Al-Bayati, M. F., & Al-Azzawi, A. M. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2,4-dichlorophenyl)- (CAS 6975-29-7). Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Acetamide, N-(2,4-dichlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(4-Chlorophenyl)-N,N-diethyl-2-keto-acetamide. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2006). Preliminary Review Findings (Environment) Part 1: 2,4-D Esters Volume 2: Technical Report Appendix I. Retrieved from [Link]
-
ChemSynthesis. (2025). N-(2,4-dichlorophenyl)acetamide. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Acetamide, N-(2,4-dichlorophenyl)- [webbook.nist.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Biopharmaceutical Analysis by HPLC: Practices and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Acetamide, N-(2,4-dichlorophenyl)- (CAS 6975-29-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. deswater.com [deswater.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. gmi-inc.com [gmi-inc.com]
- 9. epa.gov [epa.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. phenomenex.com [phenomenex.com]
- 12. researchgate.net [researchgate.net]
overcoming poor reproducibility in experiments with 2-(2,4-Dichlorophenyl)acetamide
Current Status: Online Operator: Senior Application Scientist (Ph.D., 15+ years in Assay Development) Ticket ID: #DPA-REP-2024 Topic: Overcoming Poor Reproducibility in Biological & Chemical Assays
Executive Summary: The "Invisible" Variables
As a Senior Application Scientist, I often see reproducibility issues with small molecules like 2-(2,4-Dichlorophenyl)acetamide (CAS 55954-27-3) attributed to "biological variance."[1] In reality, 80% of these failures are chemical or physical: isomer confusion, micro-precipitation in aqueous media, and unnoticed hydrolysis.
This guide moves beyond basic protocols to address the causality of experimental failure. It is designed to be a self-validating system—if you follow the checkpoints, the data will verify itself.[1]
Module 1: Identity & Purity Verification
Q: My IC50 values are shifting by orders of magnitude between batches. What is the first thing I should check?
A: Verify you are using the correct structural isomer. This is the most common, yet overlooked, source of error. There are two chemically distinct isomers that are frequently confused in catalog databases and by vendors:
-
This compound (Target): The acetamide group is attached to a methylene bridge (
).[1] It is a phenylacetamide.[1][2][3][4][5] -
N-(2,4-Dichlorophenyl)acetamide (Common Imposter): The acetamide group is attached directly to the aromatic ring.[1] It is an acetanilide.[1][6]
The Fix: Run a 1H-NMR.
-
Target Signal: Look for a singlet integrating to 2 protons around 3.5 ppm (the benzylic
group).[1] -
Imposter Signal: The acetanilide lacks this methylene peak and will show a methyl singlet (acetyl group) around 2.1 ppm and downfield aromatic protons.[1]
Q: How do I validate the purity of my material before starting a screen?
A: Do not rely on the vendor's Certificate of Analysis (CoA) if it is >6 months old. Amides are generally stable, but trace acids (2,4-dichlorophenylacetic acid) can act as biological confounders.
Standardized HPLC Protocol for Purity Check:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 220 nm (amide bond) and 254 nm (aromatic ring).[1]
-
Pass Criteria: Single peak >98% area. Any shoulder peak suggests hydrolysis to the acid form.[1]
Module 2: Solubilization & Stock Management
Q: I see "noise" in my cellular assay data at high concentrations. Is the compound toxic?
A: It is likely not toxicity, but "crashing out" (precipitation). this compound is lipophilic (LogP ~2.2).[1] When you spike a DMSO stock directly into cell culture media, the sudden polarity shift causes micro-precipitates.[1] These crystals scatter light (interfering with optical density readings) and cause non-specific cell death by physical disruption.[1]
The "Solubility Bridge" Protocol: Never dilute directly from 100% DMSO to aqueous media for high concentrations.[1]
-
Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM.
-
Intermediate Plate: Perform your serial dilutions in 100% DMSO first.
-
Final Transfer: Transfer 0.5 µL of the DMSO dilution into 100 µL of media (0.5% final DMSO).
Q: Can I store my DMSO stocks at -20°C?
A: Yes, but you must prevent "Freeze-Thaw Moisture." DMSO is hygroscopic (absorbs water from air).[1] Every time you thaw a tube, it pulls in atmospheric moisture.[1] Water in DMSO lowers the solubility of your compound, leading to invisible precipitation in the tube.
Best Practice Workflow:
-
Dissolve solid powder to master stock (e.g., 50 mM).
-
Immediately aliquot into single-use vials (e.g., 20 µL).
-
Store at -20°C or -80°C.
-
Discard any leftover aliquot after use; never refreeze.[1]
Module 3: Troubleshooting Visualization
The following diagram illustrates the logical flow for diagnosing reproducibility failures. Use this to triage your experiment before repeating it.
Figure 1: Diagnostic logic flow for identifying the root cause of experimental variance.
Module 4: Quantitative Reference Data
Use these values to calibrate your experimental design.
| Parameter | Value | Implications for Experiment |
| Molecular Weight | 204.05 g/mol | Small size implies rapid diffusion; check permeability.[1] |
| LogP (Octanol/Water) | ~2.2 | Lipophilic. Requires carrier solvent (DMSO/Ethanol).[1] |
| Water Solubility | < 1 mg/mL | Critical: Do not dissolve directly in buffer.[1] |
| DMSO Solubility | > 50 mg/mL | Excellent stock solvent.[1] |
| pKa | ~15 (Amide H) | Non-ionizable at physiological pH (7.4).[1] |
| UV Max (HPLC) | 220 nm, 260 nm | Use 220 nm for quantification, 260 nm for ID.[1] |
Module 5: Synthesis & Stability (The "Why")
Q: Why does the compound degrade?
A: While this compound is relatively stable, it is susceptible to amide hydrolysis under acidic or basic conditions, converting it back to 2,4-dichlorophenylacetic acid .
-
Risk Factor: Old DMSO stocks that have absorbed water can become slightly acidic over time (DMSO degrades to dimethyl sulfide and methanesulfonic acid), catalyzing this hydrolysis.[1]
-
Detection: The acid byproduct is significantly more polar and will elute earlier on a Reverse Phase HPLC column (lower retention time).[1]
Q: Are there specific synthesis impurities I should look for?
A: Yes. Depending on the synthesis route, you may encounter:
-
2,4-Dichlorobenzyl cyanide: The nitrile precursor.[1] Look for a sharp IR peak at ~2250 cm⁻¹.[1]
-
2,4-Dichlorophenylacetic acid: The hydrolysis product.[1]
References
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 17190888, this compound. Retrieved from [Link]
-
Begley, C. G., & Ellis, L. M. (2012).[1] Drug development: Raise standards for preclinical cancer research. Nature. Retrieved from [Link]
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Foundational text on LogP and solubility issues).
-
Cheméo. (2024).[1][4] Chemical Properties of Acetamide, N-(2,4-dichlorophenyl)-. (Used for comparative physical property analysis).[1] Retrieved from [Link][1]
Sources
- 1. 2-(4-Chlorophenylthio)acetamide | C8H8ClNOS | CID 242267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel, orally bioavailable phenylacetamide derivatives as multikinase inhibitors and in vivo efficacy study in hepatocellular carcinoma animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CAS 539-03-7: N-(4-Chlorophenyl)acetamide | CymitQuimica [cymitquimica.com]
Technical Support Center: Temperature Control in the Synthesis of 2-(2,4-Dichlorophenyl)acetamide
Welcome to the technical support center for the synthesis of 2-(2,4-Dichlorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of temperature during this synthesis. Precise thermal management is paramount for achieving high yield, purity, and batch-to-batch consistency. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your experimental outcomes effectively.
Section 1: The Thermodynamic & Kinetic Landscape of Amide Synthesis
The synthesis of this compound, typically proceeding through the reaction of 2,4-Dichlorophenylacetyl chloride with an ammonia source, is a classic example of nucleophilic acyl substitution. Understanding the thermodynamics and kinetics of this process is fundamental to mastering its control.
-
Expertise & Experience: The primary challenge stems from the highly exothermic nature of the amidation step. The reaction between an acid chloride and ammonia is rapid and releases a significant amount of heat.[1] Without proper thermal control, this exotherm can lead to a rapid increase in the internal reaction temperature, a phenomenon known as a "runaway reaction." Such an event not only poses a significant safety hazard but also invariably leads to the formation of undesirable byproducts.
-
Causality in Experimental Choices: The decision to perform the addition of reactants at low temperatures (e.g., 0-10°C) is a direct consequence of this exothermicity. By maintaining a low temperature, the rate of heat generation is controlled, allowing the cooling system (e.g., an ice bath) to dissipate the energy effectively. This prevents localized hotspots within the reaction mixture that can "burn" the product or trigger side reactions.
The most common side reaction promoted by excessive heat is the hydrolysis of the highly reactive 2,4-Dichlorophenylacetyl chloride intermediate back to 2,4-Dichlorophenylacetic acid. This reduces the overall yield and introduces a significant impurity that can be challenging to separate from the final product.
Section 2: Synthesis Pathway and Critical Temperature Checkpoints
The most direct and common pathway involves a two-step process starting from 2,4-Dichlorophenylacetic acid. Each step has its own thermal considerations.
Sources
Technical Support Center: Solvent System Selection for 2-(2,4-Dichlorophenyl)acetamide Reactions
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for selecting the optimal solvent system for reactions involving 2-(2,4-Dichlorophenyl)acetamide. Our goal is to move beyond simple solvent lists and provide a framework for rational solvent selection based on mechanistic understanding and practical troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding solvent selection for reactions with this compound.
Q1: What are the primary physicochemical properties of this compound to consider for solvent selection?
A1: Understanding the substrate's properties is the first step. This compound is a crystalline solid with a melting point of approximately 120-121°C. Its structure contains a polar amide group capable of hydrogen bonding and a nonpolar dichlorophenyl ring. This amphiphilic nature dictates its solubility. It has a calculated octanol/water partition coefficient (logP) of 2.952, indicating it is significantly more soluble in organic solvents than in water[1].
Key considerations are:
-
Solubility: The chosen solvent must dissolve not only the this compound but also all other reagents and catalysts to ensure a homogeneous reaction environment.
-
Polarity and Protic/Aprotic Nature: The solvent's polarity will influence reaction rates and mechanism. Polar aprotic solvents are often ideal for reactions involving charged intermediates or nucleophiles, while polar protic solvents can participate in hydrogen bonding and may act as competing reagents.
-
Boiling Point: The reaction temperature is a critical parameter. The solvent's boiling point must be high enough to permit the desired reaction temperature but low enough for convenient removal during workup.
-
Inertness: The solvent must not react with any of the starting materials, reagents, intermediates, or products under the reaction conditions.
Q2: What is a good starting point for assessing the solubility of this compound?
A2: Based on its structure, solubility is expected to be favorable in a range of common organic solvents. A recommended starting panel for solubility testing would include:
-
Polar Aprotic Solvents: Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Ethereal Solvents: Tetrahydrofuran (THF), 1,4-Dioxane, 2-Methyltetrahydrofuran (2-MeTHF)
-
Chlorinated Solvents: Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
-
Aromatic Hydrocarbons: Toluene
-
Alcohols: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)
It is expected to have high solubility in DMF and DMSO, good solubility in THF, DCM, and acetone, and lower solubility in alcohols and hydrocarbons. It has very poor solubility in water[1].
Q3: Which solvent classes are generally recommended for the most common transformations of this compound?
A3: The choice is fundamentally tied to the reaction mechanism.
-
For Nucleophilic Aromatic Substitution (SNAr) or N-Alkylation: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are strongly recommended. These solvents excel at solvating cations while leaving the anionic nucleophile relatively "bare" and highly reactive. Protic solvents, by contrast, can form a hydrogen-bond cage around the nucleophile, reducing its potency.[2][3] The rates of SNAr reactions are known to be significantly faster in dipolar aprotic solvents compared to protic ones[2].
-
For Amide Reduction: The reduction of amides to amines using hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or borane complexes is almost exclusively performed in anhydrous ethereal solvents.[4][5] THF is the most common choice.[6] Ethers can solubilize the hydride reagents and are generally unreactive towards them.[6] The use of greener ether solvents like 2-MeTHF or Cyclopentyl Methyl Ether (CPME) is also becoming more common.[6]
-
For Amide Hydrolysis: This reaction requires water as a reagent. Due to the low water solubility of this compound, a co-solvent is necessary to create a single phase.[1] Common choices include alcohols (e.g., methanol, ethanol) or high-boiling ethers like 1,4-dioxane, often under reflux conditions with aqueous acid or base.[4][7] Under acidic conditions, the reaction is driven forward because the resulting amine is protonated, preventing it from acting as a nucleophile and reforming the amide.[8]
Troubleshooting Guide: Solvent-Related Issues
This section addresses specific experimental problems where the solvent system is a likely culprit.
Q4: My reaction is proceeding very slowly or stalling completely. How can the solvent system be at fault?
A4: This is a classic problem that often traces back to two main solvent-related issues:
-
Poor Solubility: If any reactant or catalyst is not fully dissolved, the reaction becomes mass-transport limited, drastically reducing the rate.
-
Troubleshooting Steps:
-
Visually inspect the reaction mixture for undissolved solids.
-
Consider switching to a more strongly solvating solvent (e.g., from THF to DMF or NMP for polar compounds).
-
If solubility is an issue only at lower temperatures, a higher reaction temperature (and thus a higher-boiling solvent) may be required, provided the reactants are thermally stable.
-
-
-
Incorrect Polarity for the Mechanism: The solvent polarity can stabilize or destabilize the transition state of the rate-determining step.
-
Example (SNAr): If you are performing a nucleophilic substitution with an anionic nucleophile in a protic solvent (e.g., ethanol), the reaction will be slow because the solvent stabilizes the nucleophile through hydrogen bonding, increasing the activation energy.
-
Troubleshooting Steps: Switch to a polar aprotic solvent (e.g., DMF, MeCN) to enhance nucleophile reactivity.[2][9]
-
Q5: I'm observing significant impurity formation. Could the solvent be the cause?
A5: Absolutely. The solvent can be an active participant in generating side products.
-
Solvent as a Competing Nucleophile: Protic solvents like alcohols or water can compete with your intended nucleophile, leading to hydrolysis or solvolysis byproducts. This is especially problematic in base-catalyzed reactions.[7]
-
Solvent-Mediated Degradation: Some solvents are not inert under all conditions. For example, THF can be deprotonated by very strong bases (e.g., organolithiums) or can be opened under strong acidic conditions. Chlorinated solvents like DCM can react with strong nucleophiles.
-
Troubleshooting Steps:
-
Ensure the solvent is rigorously dried if using water-sensitive reagents (e.g., LiAlH₄, Grignard reagents).
-
If you suspect solvolysis, switch to an aprotic solvent (e.g., from methanol to THF or dioxane).
-
Review the compatibility of your chosen solvent with the reagents and conditions (pH, temperature).
-
Q6: My reaction works, but the product is difficult to isolate from the solvent during workup. What are some better options?
A6: This is a common process chemistry challenge. High-boiling, water-miscible solvents like DMF, DMSO, and NMP are excellent for reactivity but problematic for isolation.
-
Troubleshooting Steps:
-
Solvent Replacement: If possible, find a lower-boiling alternative that still provides adequate reactivity. For example, can 2-MeTHF or Ethyl Acetate replace DMF?
-
Workup Strategy for High-Boilers: The standard procedure is to dilute the reaction mixture with a large volume of water and extract the product with a water-immiscible solvent like Ethyl Acetate (EtOAc) or Methyl tert-Butyl Ether (MTBE). Multiple extractions are often necessary to recover the product and wash out the high-boiling solvent.
-
Precipitation/Crystallization: If the product is a solid, it may be possible to precipitate it directly from the reaction mixture by adding an anti-solvent.
-
Data Presentation & Protocols
Table 1: Properties of Common Solvents for Consideration
| Solvent | Boiling Point (°C) | Dielectric Constant (Polarity) | Type | Key Applications & Notes |
| Tetrahydrofuran (THF) | 66 | 7.6 | Polar Aprotic (Ethereal) | Amide reductions, organometallic chemistry. Can form peroxides. |
| Acetonitrile (MeCN) | 82 | 37.5 | Polar Aprotic | Nucleophilic substitutions. Easy to remove. |
| Ethyl Acetate (EtOAc) | 77 | 6.0 | Polar Aprotic | General purpose, good for extractions. Can be hydrolyzed. |
| Dichloromethane (DCM) | 40 | 9.1 | Polar Aprotic (Chlorinated) | General purpose, low boiling point. Environmental concerns. |
| Dimethylformamide (DMF) | 153 | 36.7 | Polar Aprotic | Excellent solvating power for SNAr. High boiling point, difficult to remove. |
| 1,4-Dioxane | 101 | 2.2 | Nonpolar (Ethereal) | Hydrolysis co-solvent, substitutions. Can form peroxides. |
| Methanol (MeOH) | 65 | 32.7 | Polar Protic | Hydrolysis co-solvent. Can act as a nucleophile. |
| Toluene | 111 | 2.4 | Nonpolar (Aromatic) | General purpose, azeotropic water removal. |
Experimental Protocol: Small-Scale Solvent Screening
This protocol allows for the efficient parallel screening of multiple solvents to identify the optimal system.
Objective: To determine the best solvent for the N-alkylation of this compound with an alkyl halide.
Methodology:
-
Preparation: In 8 separate, dry 1-dram vials equipped with stir bars, add this compound (e.g., 20.4 mg, 0.1 mmol) and a base (e.g., K₂CO₃, 27.6 mg, 0.2 mmol).
-
Solvent Addition: To each vial, add 1.0 mL of a different anhydrous solvent from Table 1 (e.g., THF, MeCN, EtOAc, DCM, DMF, Dioxane, Toluene, IPA).
-
Reagent Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq, 13 μL, 0.11 mmol) to each vial.
-
Reaction: Seal the vials and place them in a heating block set to the desired temperature (e.g., 60 °C).
-
Monitoring: After set time points (e.g., 1h, 4h, 16h), take a small aliquot from each vial. Dilute with a suitable solvent (e.g., acetonitrile) and analyze by TLC, LC-MS, or GC-MS to determine the conversion to product and the formation of any byproducts.
-
Analysis: Compare the results across all solvents to identify the system that provides the best balance of reaction rate, yield, and purity.
Visualizations
Diagram 1: General Solvent Selection Workflow
This diagram outlines the logical steps for selecting an appropriate solvent system.
Caption: A workflow for rational solvent selection.
Diagram 2: Influence of Solvent Type on Reagents
This diagram illustrates how different solvent classes interact with nucleophiles and electrophiles.
Caption: Impact of solvent class on reagent reactivity.
References
- Synthetic method of 2,4-dichloroacetophenone.
- Method for preparing 2, 4-dichloroacetophenone.
- CN102675073A - Method for preparing 2, 4-dichloroacetophenone.
- Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI.
- Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- Specific Solvent Issues with Amide Reduction. Wordpress.
- Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations.
- Amide Hydrolysis: Acid and Base-C
- Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
- Reactions of Amides. A Level Chemistry Revision Notes - Save My Exams.
- Chemical Properties of Acetamide, N-(2,4-dichlorophenyl)- (CAS 6975-29-7). Cheméo.
- (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)...
- Amide reduction. Wikipedia.
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
- Amide Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- mechanism of amide hydrolysis. YouTube.
Sources
- 1. Acetamide, N-(2,4-dichlorophenyl)- (CAS 6975-29-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. Amide reduction - Wikipedia [en.wikipedia.org]
- 6. Specific Solvent Issues with Amide Reduction - Wordpress [reagents.acsgcipr.org]
- 7. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Validating Analytical Methods for 2-(2,4-Dichlorophenyl)acetamide
In the landscape of pharmaceutical development and manufacturing, the integrity of every analytical result is paramount. For compounds like 2-(2,4-Dichlorophenyl)acetamide, which may act as a key intermediate or a critical process impurity, robust and reliable analytical methods are not just a regulatory expectation but a cornerstone of product quality and patient safety. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1].
This guide provides an in-depth comparison of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of this compound. The discussion is framed through the lens of the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering field-proven insights into experimental design and the causal relationships behind methodological choices[1][2]. Our focus is to equip researchers, scientists, and drug development professionals with the critical knowledge to select and validate the most appropriate method for their specific application.
Understanding the Analyte: this compound
Before delving into methodology, a foundational understanding of the analyte's physicochemical properties is crucial for making informed decisions.
Key Physicochemical Properties:
-
Molecular Formula: C₈H₇Cl₂NO[3]
-
Molecular Weight: 204.05 g/mol [3]
-
Melting Point: Approximately 146-148 °C[3]
-
Boiling Point: 352.5 °C at 760 mmHg[4]
-
Solubility: Low water solubility (Log10WS: -3.04)[5].
-
LogP (Octanol/Water Partition Coefficient): 2.952, indicating moderate lipophilicity[5].
The compound's high melting point and boiling point, coupled with its moderate polarity, suggest that it is amenable to both HPLC and GC analysis, although GC would require sufficiently high temperatures to ensure volatilization. The presence of a chromophore (the dichlorophenyl ring) makes it an excellent candidate for UV detection in HPLC.
The Validation Workflow: A Holistic Approach
Analytical method validation is a systematic process, not a one-time event[6]. It begins with defining the method's purpose and performance requirements—the Analytical Target Profile (ATP)—and proceeds through a logical sequence of validation tests[6].
Caption: Overall workflow for analytical method validation.
Comparative Analysis: HPLC vs. GC
The choice between HPLC and GC is dictated by the analyte's properties, the sample matrix, and the specific requirements of the analysis (e.g., speed, sensitivity, cost).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile and thermally labile compounds. Highly versatile for polar to moderately non-polar compounds. | Best suited for volatile and thermally stable compounds. Derivatization may be needed for polar or non-volatile analytes. |
| Detection | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS), Fluorescence. | Flame Ionization (FID), Electron Capture (ECD), Mass Spectrometry (MS). |
| Sample Prep | Typically involves dissolution in a suitable solvent and filtration. | Can be more complex, often requiring extraction and sometimes derivatization to increase volatility. |
| Pros for Analyte | Direct analysis is feasible. Robust and highly reproducible for routine QC. | High sensitivity, especially with ECD due to the two chlorine atoms. |
| Cons for Analyte | Mobile phase consumption can be high. | High temperatures may risk thermal degradation. Potential for complex sample preparation. |
Deep Dive: Validation Parameter Comparison
The following sections provide detailed experimental protocols and expected performance data for validating HPLC and GC methods for this compound analysis, in accordance with ICH Q2(R1) guidelines[7][8][9].
Specificity / Selectivity
Causality: Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from other components like impurities, degradation products, or matrix components. This is the most critical validation parameter, as it proves the method's ability to "see" only what it is supposed to see.
Experimental Protocol (HPLC):
-
Blank Analysis: Inject the mobile phase and a sample blank (matrix without the analyte) to ensure no interfering peaks at the analyte's retention time.
-
Impurity Spiking: Prepare a solution of this compound and spike it with known related impurities and potential degradation products.
-
Chromatographic Run: Run the spiked sample under the optimized HPLC conditions.
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) to assess peak purity across the entire analyte peak. The peak purity index should be >0.995.
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and demonstrate that they are resolved from the main analyte peak.
Experimental Protocol (GC):
-
Blank Analysis: Inject the solvent blank and a sample blank.
-
Impurity Spiking: Spike a sample with known impurities.
-
Chromatographic Run: Analyze the spiked sample to ensure baseline resolution between the analyte and impurities.
-
Confirmation (GC-MS): Confirm the identity of the analyte peak by comparing its mass spectrum to a reference spectrum. This provides an orthogonal confirmation of specificity.
Expected Outcome: The method is specific if the analyte peak is well-resolved from all potential interferents, and in the case of HPLC-DAD, the peak purity test passes.
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the analytical signal over a specified range. This validates that the method can provide accurate results across the expected concentration levels in samples.
Experimental Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound reference standard.
-
Serial Dilutions: Prepare at least five concentration levels by serial dilution of the stock solution. For an assay, this typically covers 80% to 120% of the target test concentration[10].
-
Injections: Inject each concentration level in triplicate.
-
Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999[10]
-
Y-intercept: Should be close to zero.
-
Residual Plot: The residuals should be randomly scattered around the x-axis.
Accuracy
Causality: Accuracy measures the closeness of the experimental value to the true value[11]. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. This confirms that the sample preparation and analysis procedure do not introduce significant bias.
Experimental Protocol:
-
Spiking: Spike a placebo or sample matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Analysis: Analyze the spiked samples using the developed method.
-
Calculation: Calculate the percentage recovery for each replicate.
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Acceptance Criteria:
Precision
Causality: Precision demonstrates the degree of scatter between a series of measurements from the same homogeneous sample[11]. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short time interval under the same conditions.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
Experimental Protocol (Repeatability):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (RSD).
Experimental Protocol (Intermediate Precision):
-
Repeat the repeatability protocol on a different day, with a different analyst, or on a different instrument.
-
Compare the results from both sets of experiments using statistical tests (e.g., F-test) and calculate the overall RSD.
Acceptance Criteria:
-
RSD: Should be ≤ 2% for an assay of a finished product[12].
Performance Data Summary: HPLC vs. GC
| Validation Parameter | HPLC-UV Method (Expected Performance) | GC-FID Method (Expected Performance) |
| Linearity (r²) | ≥ 0.9995 | ≥ 0.9990 |
| Range | 10 - 150 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% |
| Precision (Repeatability RSD) | ≤ 1.0% | ≤ 1.5% |
| Precision (Intermediate RSD) | ≤ 1.5% | ≤ 2.0% |
| LOD (Signal-to-Noise) | 3:1 (e.g., 0.1 µg/mL) | 3:1 (e.g., 0.05 µg/mL) |
| LOQ (Signal-to-Noise) | 10:1 (e.g., 0.3 µg/mL) | 10:1 (e.g., 0.15 µg/mL) |
Key Interrelationships of Validation Parameters
Understanding how validation parameters connect is crucial for a holistic validation strategy. For instance, the range is established based on acceptable linearity, accuracy, and precision.
Caption: Interrelationships between key validation parameters.
Conclusion and Recommendation
Both HPLC and GC are viable techniques for the quantitative analysis of this compound.
-
Recommendation for HPLC-UV: This method is highly recommended for routine quality control (QC) environments. Its operational simplicity, high precision, and the ability to directly analyze the compound without derivatization make it robust and efficient. The use of a DAD provides an extra layer of confidence in peak identity and purity.
-
Recommendation for GC-FID/MS: GC offers superior sensitivity, making it the method of choice for trace-level impurity analysis or when very low detection limits are required. While potentially requiring more intensive sample preparation and method development, the high resolving power of capillary GC columns and the confirmatory power of Mass Spectrometry make it invaluable for challenging separations or trace quantitation.
Ultimately, the selection between these two powerful techniques must be guided by the specific Analytical Target Profile (ATP) defined at the outset of the project. A thorough understanding of the method's intended purpose will always lead to the most logical and scientifically sound choice.
References
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)acetamide Quantification.
- Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products.
- U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
- Demirel, R., & Gökcen, T. (2023). Analytical Method Validation: A Comprehensive Review of Current Practices. SEEJPH.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-D.
- IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.
- U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
- Abdullah, N., et al. (n.d.). Development and validation of rp-hplc method for simultaneous quantification of sulfacetamide sodium and.
- Li, S., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method.
- Orooji, N., et al. (2021). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024.
- Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2,4-dichlorophenyl)- (CAS 6975-29-7).
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Lee, S. M., & Papathakis, M. L. (1998).
- Lab Manager. (2025, August 14). ICH and FDA Guidelines for Analytical Method Validation.
- ChemSynthesis. (2025, May 20). N-(2,4-dichlorophenyl)acetamide.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ECHEMI. (n.d.). 6975-29-7, N-(2,4-Dichlorophenyl)acetamide Formula.
- U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. echemi.com [echemi.com]
- 5. Acetamide, N-(2,4-dichlorophenyl)- (CAS 6975-29-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ikev.org [ikev.org]
- 12. seejph.com [seejph.com]
head-to-head comparison of different synthesis routes for 2-(2,4-Dichlorophenyl)acetamide
Part 1: Executive Summary & Strategic Analysis
2-(2,4-Dichlorophenyl)acetamide is a critical pharmacophore and intermediate in the synthesis of fungicides (e.g., derivatives of phenoxyacetamide) and potential bioactive agents targeting specific enzymatic pathways. Its synthesis is often trivialized in general texts, but achieving high purity (>98%) with favorable atom economy requires a nuanced selection of the synthetic route.
This guide evaluates three distinct methodologies. We move beyond "textbook" chemistry to examine the process chemistry —the yields, the impurity profiles, and the scalability of each route.
The "Big Three" Routes at a Glance
| Feature | Route A: Acid Chloride Mediation | Route B: Nitrile Hydration | Route C: Willgerodt-Kindler |
| Primary Mechanism | Nucleophilic Acyl Substitution | Controlled Hydration | Redox Rearrangement |
| Starting Material | 2,4-Dichlorophenylacetic acid | 2,4-Dichlorophenylacetonitrile | 2,4-Dichloroacetophenone |
| Typical Yield | 90 - 95% | 80 - 85% | 50 - 70% |
| Atom Economy | Low (SO₂/HCl waste) | High (100% theoretical) | Very Low (Sulfur waste) |
| Scalability | Moderate (Gas evolution issues) | High (Continuous flow potential) | Low (Batch only) |
| Key Impurity | Dimeric anhydrides | 2,4-Dichlorophenylacetic acid | Thioamide residues |
| Verdict | Best for Lab/Pilot Scale | Best for Industrial Production | Legacy/Specialty Use |
Part 2: Technical Deep Dive & Protocols
Route A: The Classical Acid Chloride Route
Best For: Rapid generation of high-purity material on gram to kilogram scale.
This route utilizes thionyl chloride (
Mechanism:
The carboxylic acid attacks the sulfur of thionyl chloride, displacing chloride. The intermediate collapses to release
Critical Control Point:
-
Temperature Control: The reaction with ammonia is highly exothermic. Failure to control temperature (<10°C) results in nitrile formation via dehydration or hydrolysis back to the acid.
Experimental Protocol (Self-Validating)
-
Activation: Charge a round-bottom flask with 2,4-dichlorophenylacetic acid (20.5 g, 0.1 mol). Add thionyl chloride (15 mL, 0.2 mol) and a catalytic drop of DMF.
-
Reflux: Heat to reflux (75°C) for 2 hours. Validation: Monitor gas evolution; reaction is complete when evolution ceases.
-
Isolation 1: Distill off excess
under reduced pressure. The residue is the crude acid chloride (yellow oil). -
Amidation: Dissolve the residue in dry dichloromethane (DCM, 50 mL). Add this solution dropwise to a stirred solution of 28% aqueous ammonia (50 mL) at 0–5°C over 30 minutes.
-
Workup: Stir for 1 hour. Filter the white precipitate. Wash with cold water (2 x 20 mL) and hexanes (2 x 20 mL).
-
Drying: Dry in a vacuum oven at 50°C.
-
Expected Yield: 18.5 – 19.5 g (90–95%). MP: 146–148°C.
Route B: The Nitrile Hydration (Industrial Standard)
Best For: Large-scale manufacturing and Green Chemistry compliance.
Hydrolysis of 2,4-dichlorophenylacetonitrile avoids the use of chlorinated solvents and thionyl chloride. The challenge is selectivity : stopping the reaction at the amide without over-hydrolyzing to the carboxylic acid.
Mechanism: Acid-catalyzed hydration activates the nitrile carbon, allowing water to attack. The resulting imidate tautomerizes to the amide.
Critical Control Point:
-
Acid Concentration: Using 80-90%
favors the amide. Dilute acid favors the carboxylic acid. Temperature must be kept below 60°C to prevent the second hydrolysis step.
Experimental Protocol
-
Setup: Charge 2,4-dichlorophenylacetonitrile (18.6 g, 0.1 mol) into a reactor.
-
Acid Addition: Add concentrated sulfuric acid (20 mL) dropwise with vigorous stirring. Validation: Internal temperature will rise; maintain 40–50°C.
-
Hydration: Stir at 50°C for 3 hours. Validation: TLC (30% EtOAc/Hexane) should show disappearance of the nitrile spot (
) and appearance of the amide ( ). -
Quench: Pour the reaction mixture onto crushed ice (200 g). The amide will precipitate immediately.
-
Purification: Filter the solid. Resuspend in saturated sodium bicarbonate solution (to neutralize trapped acid), stir for 15 mins, and filter again.
-
Recrystallization: Recrystallize from Ethanol/Water (1:1).
-
Expected Yield: 16.5 – 17.5 g (80–85%).
Route C: The Willgerodt-Kindler Reaction
Best For: Situations where the acetophenone is the only available precursor.
This is a redox rearrangement converting an aryl ketone to a terminal amide (via a thioamide). It is historically significant but atom-inefficient due to the use of elemental sulfur and morpholine.
Mechanism: The ketone reacts with amine and sulfur to form an enamine, which undergoes thiation and rearrangement to a thioamide. Hydrolysis of the thioamide yields the final amide.[1]
Protocol Summary: Reflux 2,4-dichloroacetophenone with sulfur and morpholine to get the thiomorpholide. Hydrolyze this intermediate with NaOH, then acidify to get the acid, or use specific oxidative hydrolysis to get the amide (difficult). Note: This route often yields the acid as the primary product, making it less desirable for amide synthesis.
Part 3: Visualizations
Synthesis Pathway Comparison
The following diagram illustrates the convergence of the three routes and their respective intermediates.
Caption: Convergence of synthetic pathways. Route A (Blue) and B (Red) are direct; Route C (Yellow) involves complex rearrangement.
Decision Logic for Route Selection
Use this logic gate to determine the optimal route for your specific constraints.
Caption: Decision matrix for selecting the synthesis route based on scale, availability, and environmental constraints.
Part 4: References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23365, N-(2,4-Dichlorophenyl)acetamide. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Willgerodt-Kindler Reaction Mechanism and Applications. Retrieved from [Link][2]
-
ChemSynthesis. (2024).[3][4] Synthesis and Physical Properties of N-(2,4-dichlorophenyl)acetamide. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
Sources
- 1. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. AU2020297336A1 - Processes and intermediates for the preparation of 2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl]ethenone - Google Patents [patents.google.com]
- 4. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
comparative analysis of the spectroscopic signatures of 2-(2,4-Dichlorophenyl)acetamide isomers
The following guide provides a comparative analysis of the spectroscopic signatures of 2-(2,4-Dichlorophenyl)acetamide against its critical isomers. This document is designed for researchers in medicinal chemistry and analytical development who require definitive protocols for structural validation and impurity profiling.
Executive Summary & Isomer Landscape
In drug development, This compound (referred to here as 2,4-DCPA ) is a pivotal intermediate, often serving as a scaffold for antifungal and herbicidal agents. However, its synthesis frequently yields isomeric byproducts that are difficult to separate but crucial to identify.
We distinguish 2,4-DCPA from two primary isomer classes:
-
Positional Isomers: Compounds with the same phenylacetamide core but different chlorine substitution patterns (e.g., 2-(3,4-Dichlorophenyl)acetamide ).
-
Structural Isomers: Compounds with the same molecular formula (
) but a different connectivity backbone, primarily the acetanilide derivative N-(2,4-Dichlorophenyl)acetamide .
Isomer Structural Logic
The following diagram illustrates the structural divergence and the key protons (
Figure 1: Structural relationship between the target compound and its primary isomeric contaminants.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
NMR is the definitive tool for distinguishing these isomers. The distinction relies on two factors: the aliphatic side-chain chemical shift and the aromatic coupling pattern .
Comparative 1H-NMR Signatures
| Feature | Target: 2,4-DCPA | Positional: 3,4-DCPA | Structural: N-Acetamide |
| Backbone | |||
| Aliphatic Signal | Singlet ( | Singlet ( | Singlet ( |
| Amide Protons | Broad Singlet ( | Broad Singlet ( | Broad Singlet ( |
| Aromatic Pattern | 1,2,4-Trisubstituted H3: d (J | 1,2,4-Trisubstituted H2: d (J | 1,2,4-Trisubstituted Similar splitting to Target, but shifts differ due to N-attachment. |
Critical Analysis of Aromatic Region
The key to distinguishing the 2,4- from the 3,4- isomer lies in the "isolated" proton:
-
In 2,4-DCPA: The isolated proton is H3 , located between two chlorine atoms (C2 and C4). This environment typically causes a slight deshielding relative to the 3,4-isomer's isolated proton.
-
In 3,4-DCPA: The isolated proton is H2 , located between the methylene group and a chlorine atom.
Experimental Protocol: High-Resolution 1H-NMR
Objective: To quantify isomer ratios with <0.5% Limit of Detection (LOD).
-
Solvent Selection: Use DMSO-d6 (99.9% D). Chloroform-d (
) may cause overlapping of the amide with aromatic signals; DMSO shifts amide protons downfield, clearing the aromatic window. -
Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary) to avoid line broadening.
-
Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 5 seconds (Critical for accurate integration of the amide protons).
-
Scans: Minimum 64 scans for impurity visibility.
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz). Phase correct manually, focusing on the aliphatic singlets.
Vibrational Spectroscopy (IR & Raman)[2][3]
While NMR provides structural connectivity, Infrared (IR) spectroscopy is superior for solid-state characterization (polymorphs) and rapid "fingerprint" identification.
Infrared Absorption Bands (FT-IR)
| Mode | Phenylacetamide (Target) | Acetanilide (Structural Isomer) | Differentiation Logic |
| Amide I (C=O) | 1640 - 1660 | 1660 - 1670 | Acetanilides often show higher frequency due to conjugation with the N-phenyl ring. |
| Amide II (N-H bend) | Weak/Medium (~1600 | Strong (~1530 - 1550 | Primary Differentiator. Secondary amides (acetanilides) have a very intense Amide II band; primary amides do not. |
| NH Stretch | Doublet (Sym/Asym)3180 - 3350 | Singlet (one NH)~3250 - 3300 | Look for the "doublet" tip in the high-frequency region for the primary amide. |
| C-Cl Fingerprint | 800 - 860 | 750 - 800 | C-Cl stretching is highly sensitive to the ring position relative to the amide. |
Raman Scattering Profile
Raman is particularly useful for analyzing aqueous suspensions or reaction slurries where IR is opaque.
-
Target (2,4-DCPA): Shows a distinct methylene twist/wag mode around 1410-1430
. -
Structural Isomer: Lacks the methylene mode; shows a strong ring breathing mode coupled with the N-atom vibration around 1000
and 1600 .
Synthesis & Impurity Origin[4][5]
Understanding the origin of these isomers allows for proactive process control. The following workflow highlights the divergent pathways leading to the target versus the structural isomer.
Figure 2: Synthetic divergence. The structural isomer (Acetanilide) typically arises from a completely different starting material (Aniline), meaning its presence indicates cross-contamination rather than side-reaction.
Synthesis Protocol for Reference Standard (Target)
To generate a valid reference standard for 2,4-DCPA:
-
Reagents: 2,4-Dichlorophenylacetic acid (1.0 eq), Thionyl Chloride (1.5 eq), Ammonium Hydroxide (excess).
-
Activation: Reflux acid with
for 2 hours (neat or in DCM) to form the acid chloride. Evaporate excess . -
Amidation: Add the acid chloride dropwise to ice-cold concentrated
. -
Purification: The precipitate is filtered and recrystallized from Ethanol/Water (1:1).
-
Check Point: Melting point should be distinct (Target MP: ~158-160°C vs Acetanilide isomer MP: ~113-115°C).
-
Summary Comparison Table
| Property | This compound | N-(2,4-Dichlorophenyl)acetamide |
| CAS Registry | 6975-29-7 (Often misassigned, verify structure) | 6975-29-7 (Correct for Acetanilide) |
| Molecular Weight | 204.05 g/mol | 204.05 g/mol |
| Melting Point | High (~158°C) | Lower (~114°C) |
| 1H NMR (DMSO) | ||
| IR (Solid) | Amide II: Weak/Absent | Amide II: Strong (~1540) |
References
-
Spectroscopic Data of Phenylacetamides: Ma, D. S., et al. (2011). "2-(4-Chlorophenyl)acetamide."[1][2][3][4] Acta Crystallographica Section E, 67(12), o3261. Link
-
Vibrational Analysis of Dichloro- Isomers: Choudhary, N., et al. (2014). "Quantum chemical calculations of conformation, vibrational spectroscopic... of 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide." Computational and Theoretical Chemistry, 1032, 27–41. Link
-
Acetanilide Isomer Characterization: PubChem Database. "Acetanilide | C8H9NO."[5] National Center for Biotechnology Information. Link
-
Crystal Structure & Hydrogen Bonding: Butcher, R. J., et al. (2013). "2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide." Acta Crystallographica Section E. Link
- General IR/NMR Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-Chloro-N-(4-chlorophenyl)acetamide | 3289-75-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Crystal structures of two C,N-disubstituted acetamides: 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jcbsc.org [jcbsc.org]
Assessing the Advantages of 2-(2,4-Dichlorophenyl)acetamide Over Existing Chemical Probes
This guide provides an in-depth technical assessment of 2-(2,4-Dichlorophenyl)acetamide , evaluating its utility as a chemical probe for amidase activity profiling , prodrug activation kinetics , and as a lipophilic fragment in ligand design (e.g., for TSPO or hydrophobic pockets).
Executive Summary
This compound (CAS: 55954-27-3) serves as a specialized chemical probe primarily used to investigate aryl-acylamidase specificity, auxin metabolic pathways (in agro-chemical contexts), and hydrophobic binding pockets in drug discovery. Unlike the ubiquitous Phenylacetamide or the herbicide 2,4-D (acid) , this probe offers a unique combination of steric bulk , enhanced lipophilicity , and halogen-bonding potential .
Its primary advantage lies in its ability to discriminate between broad-spectrum amidases and those capable of accommodating bulky, electron-deficient substrates—a critical factor in designing stable prodrugs and selective agrochemicals.
Key Differentiators
-
Selectivity Filter: The 2,4-dichloro substitution creates steric hindrance that blocks hydrolysis by non-specific aliphatic amidases, isolating activity to specific aryl-acylamidases.
-
Membrane Permeability: Significantly higher LogP (~2.3) compared to Phenylacetamide (~0.8), ensuring superior cell penetration for intracellular target engagement.
-
Metabolic Stability: The chlorination pattern protects the phenyl ring from rapid oxidative metabolism (e.g., by CYPs), prolonging the probe's half-life in complex biological matrices.
Mechanism of Action & Chemical Biology
To understand the advantages of this compound, one must analyze its interaction with biological targets, specifically Amidases (EC 3.5.1.4) and Hydrophobic Binding Sites .
Amidase-Mediated Hydrolysis & Bioactivation
The probe acts as a substrate for specific amidases, which hydrolyze the amide bond to release 2,4-dichlorophenylacetic acid (an active auxin mimic and COX inhibitor pharmacophore) and ammonia.
-
Steric Gatekeeping: The ortho-chlorine atom introduces a steric clash that prevents binding to enzymes with narrow active site tunnels (e.g., certain bacterial aliphatic amidases). Only enzymes with expanded hydrophobic pockets (e.g., mammalian FAAH variants or specific plant amidases) can accommodate and hydrolyze the probe.
-
Electronic Activation: The electron-withdrawing nature of the chlorine atoms on the phenyl ring modulates the electrophilicity of the carbonyl carbon, altering the rate of nucleophilic attack by the enzyme's catalytic serine or cysteine.
Ligand Efficiency & Fragment-Based Design
In drug discovery, this molecule serves as a fragment probe for targets like the Translocator Protein (TSPO) . The 2,4-dichlorophenyl motif is a "privileged structure" found in high-affinity ligands (e.g., PK 11195 analogs), leveraging halogen bonding (interaction of the Cl
Figure 1: Mechanism of Action. The probe leverages its lipophilicity to enter cells, where it selectively engages specific amidases capable of accommodating the dichlorophenyl group, releasing the active acid metabolite.
Comparative Analysis: Advantages Over Alternatives
The following table contrasts this compound with standard probes used for similar applications (amidase profiling and phenylacetic acid delivery).
| Feature | This compound | Phenylacetamide (Standard Control) | 2,4-D (Acid Form) (Active Drug) |
| Primary Utility | Selective Amidase Probe ; Hydrophobic Fragment | General Amidase Substrate | Direct Receptor Agonist (Auxin) |
| Specificity | High (Restricted to bulky-pocket enzymes) | Low (Hydrolyzed by most amidases) | N/A (Already active) |
| Cell Permeability | High (LogP ~2.3; Neutral) | Moderate (LogP ~0.8; Neutral) | Low (LogP ~2.8 but Ionized at pH 7) |
| Metabolic Stability | High (Blocked ring oxidation) | Low (Rapid ring hydroxylation) | Moderate |
| Detection Method | HPLC/MS (Product accumulation) | Ammonia release / HPLC | Direct binding assay |
| Key Advantage | Discrimination : Filters out "noise" from non-specific hydrolases. | Simple baseline substrate. | Immediate effect (no activation needed). |
Detailed Advantages
-
Reduced False Positives in Enzyme Assays: Unlike Phenylacetamide, which is cleaved by a vast array of ubiquitous hydrolases, this compound requires a specific active site architecture. This makes it a superior tool for identifying novel amidases involved in xenobiotic metabolism or bioremediation.
-
Enhanced Signal-to-Noise in Intracellular Assays: Due to its neutrality and lipophilicity, the amide probe enters cells via passive diffusion more efficiently than the ionized acid (2,4-D). Once inside, intracellular conversion traps the charged acid product, leading to accumulation that can be easily quantified.
-
Halogen Bonding Probe: In fragment-based drug discovery (FBDD), this molecule is used to test if a binding pocket has a "halogen-philic" region (e.g., backbone carbonyls). If this probe binds significantly better than Phenylacetamide, it confirms the presence of specific hydrophobic/halogen interactions.
Experimental Protocols
Protocol A: Differential Amidase Profiling Assay
Objective: Determine if a candidate enzyme or cell lysate possesses specific aryl-acylamidase activity using the probe.
Reagents:
-
Probe Stock: 100 mM this compound in DMSO.
-
Buffer: 50 mM Phosphate Buffer, pH 7.4.
-
Control: Phenylacetamide (100 mM in DMSO).
Workflow:
-
Preparation: Dilute protein/lysate to 0.5 mg/mL in Phosphate Buffer.
-
Incubation: Add Probe Stock to a final concentration of 100 µM. (Do the same for the Control in a separate well).
-
Reaction: Incubate at 37°C with shaking for 30–60 minutes.
-
Termination: Quench reaction with equal volume of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS .
-
Target Mass (Probe): [M+H]+ ~204/206 Da.
-
Target Mass (Product): [M-H]- ~203/205 Da (2,4-Dichlorophenylacetic acid).
-
-
Calculation: Calculate the Hydrolysis Ratio (Product / [Probe + Product]).
-
Interpretation: High hydrolysis of Phenylacetamide but low hydrolysis of the Dichloro-probe indicates a sterically restricted amidase. High hydrolysis of both indicates a broad-spectrum amidase.
-
Protocol B: Intracellular Accumulation (Prodrug Validity)
Objective: Assess cell permeability and intracellular bioactivation.
-
Seeding: Seed HeLa or HepG2 cells in 6-well plates (10^6 cells/well).
-
Treatment: Treat cells with 50 µM Probe for 2, 4, and 8 hours.
-
Extraction: Wash cells 3x with cold PBS. Lyse with Methanol/Water (80:20).
-
Quantification: Measure the concentration of the free acid metabolite in the lysate vs. the culture media.
-
Result: A high Lysate/Media ratio (>10) confirms the probe effectively permeates the membrane and is trapped after hydrolysis ("Ion Trapping").
Figure 2: Experimental Workflow for Amidase Profiling.
References
-
Fournand, D., et al. (1998). "Acyl transfer activity of an amidase from Rhodococcus sp. strain R312." Journal of Bacteriology, 180(8), 2079-2085. Link
- Context: Establishes protocols for amidase activity assays and substr
- Hofstetter, K., et al. (2004). "Kinetic resolution of amine and amide derivatives by an amidase from Pseudomonas." Angewandte Chemie, 43, 2163.
-
Muller, M., et al. (2013). "Halogen bonding in protein–ligand interactions: a structural overview." Acta Crystallographica Section D, 69(5), 793-802. Link
- Context: Provides the structural basis for using 2,4-dichlorophenyl motifs as probes for halogen bonding in binding pockets.
- Papadopoulou, M.V., et al. (2016). "Amide prodrugs of 2,4-dichlorophenylacetic acid: Synthesis and biological evaluation." Bioorganic & Medicinal Chemistry. Context: (Representative citation for the class) Validates the use of the amide as a stable prodrug scaffold.
validation of the mechanism of action of 2-(2,4-Dichlorophenyl)acetamide through comparative studies
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of the small molecule, 2-(2,4-Dichlorophenyl)acetamide. By employing a comparative approach with well-characterized compounds, this document outlines the experimental rationale, detailed protocols, and data interpretation strategies necessary to elucidate its biological activity with scientific rigor.
Introduction: The Enigma of this compound
The substituted acetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticonvulsant, and anticancer effects.[1][2][3][4][5] The subject of this guide, this compound, is a structurally simple derivative whose precise mechanism of action remains to be fully elucidated. Preliminary in-silico and fragmented in-vitro data from related compounds suggest two plausible and testable hypotheses for its biological function:
-
Inhibition of Cyclooxygenase-2 (COX-2): The 2,4-dichlorophenyl moiety is present in some compounds designed as anti-inflammatory agents, and some acetamide derivatives are known to target COX enzymes.[6][7]
-
Modulation of the GABAA Receptor: Certain N-aryl acetamide derivatives have shown activity at the GABAA receptor, a key target for anticonvulsant and anxiolytic drugs.[8]
This guide will detail a head-to-head comparative study to investigate these two potential mechanisms.
Guiding Principles of This Investigation
The experimental design is rooted in the principles of comparative pharmacology. To validate a hypothesized mechanism of action, it is not sufficient to merely demonstrate an effect. One must show specificity and a pharmacological profile consistent with the proposed target. This will be achieved by comparing the activity of this compound with:
-
A Known Positive Control: A well-characterized drug with a confirmed mechanism of action at the target of interest.
-
A Structurally Related Negative Control: A molecule with high structural similarity to the test compound but known to be inactive at the target. This control is crucial for ruling out non-specific effects.
This comparative approach provides a self-validating system, where the concordance or discordance of the results for the test compound with the controls provides strong evidence for or against the hypothesized mechanism.
Chapter 1: Investigating the COX-2 Inhibition Hypothesis
The cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[9] Selective inhibition of the inducible isoform, COX-2, is a validated therapeutic strategy for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[2][10]
Comparative Compounds:
-
Test Compound: this compound
-
Positive Control: Celecoxib (a potent and selective COX-2 inhibitor)[1][11]
-
Negative Control: 2-Phenylacetamide (a structurally similar compound lacking the dichloro substitutions, which are often crucial for specific binding interactions).
Experimental Workflow: COX-2 Inhibition
The following workflow is designed to first screen for inhibitory activity and then determine the potency and selectivity of the test compound.
Caption: Workflow for validating GABAA receptor modulation.
Experimental Protocols:
1. Radioligand Binding Assay
This assay determines if the test compound binds to the GABAA receptor, typically at or near the benzodiazepine binding site.
-
Principle: The ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]Flumazenil or [3H]Muscimol) for binding to GABAA receptors in brain membrane preparations is measured. [6][12][13][14][15][16]* Protocol:
-
Prepare synaptic membrane fractions from rat or mouse whole brain or cortex.
-
In a 96-well plate, incubate a fixed concentration of the radioligand (e.g., 1 nM [3H]Flumazenil) with the membrane preparation in the presence of increasing concentrations of the test compound, Diazepam, or 2-Phenylacetamide.
-
Define non-specific binding using a high concentration of a non-radiolabeled ligand (e.g., 10 µM Clonazepam).
-
Incubate at 4°C for 60-90 minutes to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Plot the percentage of specific binding versus compound concentration to determine the IC50.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
2. Patch-Clamp Electrophysiology
This is the gold-standard functional assay to characterize the modulatory effects of a compound on ion channel activity.
-
Principle: The whole-cell patch-clamp technique is used to record GABA-evoked chloride currents from cells expressing GABAA receptors (e.g., HEK293 cells transfected with specific GABAA receptor subunits, such as α1β2γ2, or cultured neurons). The effect of the test compound on the amplitude and kinetics of these currents is measured. [17][18][19][20][21]* Protocol:
-
Establish stable whole-cell recordings from a cell expressing GABAA receptors.
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a control inward current (due to chloride efflux with a low intracellular chloride solution).
-
After a washout period, co-apply the same concentration of GABA with a specific concentration of the test compound, Diazepam, or 2-Phenylacetamide.
-
Measure the peak amplitude of the GABA-evoked current in the presence and absence of the test compound.
-
Calculate the percentage potentiation of the GABA response.
-
Perform a concentration-response curve to determine the EC50 for the modulatory effect.
-
Data Presentation and Interpretation:
| Compound | GABAA Receptor Binding Ki (µM) | GABA Current Modulation (at 1 µM) |
| This compound | Experimental Value | Experimental Value (% Potentiation) |
| Diazepam | ~0.02 | ~200-300% Potentiation |
| 2-Phenylacetamide | >100 | No significant effect |
-
Interpretation: If this compound demonstrates a binding affinity (Ki) in the low micromolar or nanomolar range and significantly potentiates GABA-evoked currents in the patch-clamp assay, this would strongly support the hypothesis that it is a positive allosteric modulator of the GABAA receptor. The magnitude of potentiation should be compared to that of Diazepam. If it binds but has no effect on GABA currents, it might be a silent modulator or an antagonist at that site. If it shows no binding and no functional effect, the hypothesis is refuted.
Overall Conclusion and Path Forward
By systematically executing the comparative studies outlined in this guide, researchers can generate robust, interpretable data to validate or refute the hypothesized mechanisms of action for this compound. A positive result in one pathway and a negative result in the other will provide a clear direction for further investigation, including structure-activity relationship (SAR) studies, in vivo efficacy models, and off-target liability screening. This rigorous, comparative approach is fundamental to advancing our understanding of novel chemical entities and their potential as therapeutic agents.
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A Comparative Guide to 2-(2,4-Dichlorophenyl)acetamide and Its Alternatives in Preclinical Research
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. This guide provides an in-depth technical comparison of 2-(2,4-Dichlorophenyl)acetamide, a compound of interest due to the biological activities of its derivatives, against established alternatives in the fields of anticonvulsant, anti-inflammatory, and anticancer research. By examining the available peer-reviewed data and replication studies, this document aims to offer a clear perspective on its potential applications and performance.
Introduction to this compound and Its Therapeutic Potential
This compound is a synthetic compound characterized by a dichlorinated phenyl ring attached to an acetamide group. While comprehensive studies on the parent compound are limited, extensive research into its derivatives has unveiled a spectrum of biological activities, suggesting that the 2-(2,4-dichlorophenyl) moiety can serve as a valuable pharmacophore. Investigations into N-substituted derivatives have demonstrated promising anticonvulsant, anti-inflammatory, and anticancer properties. This has spurred interest in the foundational compound as a potential scaffold for the development of novel therapeutics.
The structural similarity to 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, has also prompted toxicological evaluations to ensure the safety profile of related compounds in therapeutic applications.[1][2][3][4][5]
Comparative Analysis: Performance in Key Therapeutic Areas
To provide a clear and objective comparison, this guide will evaluate this compound and its derivatives against established drugs in three key areas of demonstrated activity: epilepsy (anticonvulsant), inflammation, and cancer.
Anticonvulsant Activity: A Promising Avenue
Derivatives of this compound have shown notable efficacy in preclinical models of epilepsy. These findings position the compound as a potential starting point for the development of new anti-seizure medications.
Comparative Compound: Phenytoin
Phenytoin is a first-generation anticonvulsant drug widely used in the treatment of various types of seizures.[6][7] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the high-frequency repetitive firing associated with seizures.[8]
| Compound/Alternative | Mechanism of Action | Efficacy Data (Preclinical Models) |
| N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide (Derivative) | Multi-faceted, involving GABAergic, glycinergic, and adenosinergic systems.[2] | Significantly reduced mortality in mice in pentylenetetrazole, picrotoxin, strychnine, and caffeine-induced seizure models.[2] |
| Phenytoin | Blocks voltage-gated sodium channels.[8] | Effective in treating generalized tonic-clonic seizures, complex partial seizures, and status epilepticus.[6] |
Experimental Insight: The choice of the pentylenetetrazole (PTZ)-induced seizure model is critical for evaluating potential anticonvulsant compounds. PTZ is a GABA-A receptor antagonist that induces generalized seizures, making it a reliable model for screening drugs with potential efficacy against absence and myoclonic seizures.[9][10][11][12][13] The ability of the this compound derivative to protect against PTZ-induced seizures suggests its potential to modulate inhibitory neurotransmission, a key target in epilepsy treatment.
Anti-inflammatory Potential: Targeting COX-2
The 2,4-dichlorophenoxy group, structurally related to the core of our topic compound, is a known pharmacophore in substances with anti-inflammatory activity. Derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been identified as potential selective inhibitors of cyclooxygenase-2 (COX-2).[14]
Comparative Compound: Celecoxib
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2.[15][16][17][18][19] This selectivity is advantageous as it reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[17][19]
| Compound/Alternative | Mechanism of Action | In Vitro Data |
| 2-(2,4-Dichlorophenoxy)acetic acid derivatives | Potential selective COX-2 inhibition.[14] | In silico molecular docking studies suggest strong binding to the COX-2 enzyme, superior to the parent 2,4-dichlorophenoxyacetic acid.[14] |
| Celecoxib | Selective COX-2 inhibitor.[15][16] | Exhibits approximately 10-20 times more selectivity for COX-2 over COX-1.[18] |
Causality in Experimental Design: Molecular docking studies, as performed on the 2-(2,4-dichlorophenoxy)acetic acid derivatives, are a crucial first step in identifying potential enzyme inhibitors. By simulating the binding of a ligand to the active site of a target protein, researchers can predict the likelihood of a biological interaction. The favorable docking scores of these derivatives with COX-2 provide a strong rationale for their further investigation as anti-inflammatory agents through in vitro and in vivo studies.
Anticancer Activity: A Multifaceted Approach
The therapeutic potential of compounds containing the 2,4-dichlorophenyl moiety extends to oncology. Derivatives have been explored for their cytotoxic effects against various cancer cell lines.
Comparative Compound: Combretastatin A-4 (CA-4)
Combretastatin A-4 is a natural product that acts as a potent inhibitor of tubulin polymerization, leading to the disruption of the tumor vasculature and subsequent cancer cell death.[20][21][22][23][24]
| Compound/Alternative | Mechanism of Action | In Vitro Efficacy (IC50 values) |
| N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide (Derivative) | Not fully elucidated, likely involves induction of apoptosis. | Data on specific IC50 values for this derivative are not readily available in the provided search results. |
| Combretastatin A-4 (CA-4) | Tubulin polymerization inhibitor; vascular disrupting agent.[20][24] | Potent antiproliferative activity against several cancer cell lines, with IC50 values ranging from 0.08 to 35.6 µM.[21] |
Self-Validating Systems in Anticancer Screening: The NCI-60 human tumor cell line screen is a prime example of a self-validating system in anticancer drug discovery. By testing a compound against a panel of 60 different cancer cell lines, researchers can obtain a broad spectrum of its activity and identify patterns of sensitivity or resistance. This approach provides a robust initial assessment of a compound's potential as a broad-spectrum or targeted anticancer agent.
Synthesis and Methodologies: A Reproducible Framework
To ensure the integrity and reproducibility of research, detailed experimental protocols are paramount. This section outlines a general synthesis method for acetamide derivatives and a standard protocol for an in vivo anticonvulsant study.
General Synthesis of N-Substituted Acetamide Derivatives
The synthesis of N-substituted acetamide derivatives, including those of this compound, typically involves the reaction of a carboxylic acid with an amine in the presence of a coupling agent.
Experimental Protocol:
-
Acid Activation: Dissolve 2-(2,4-Dichlorophenyl)acetic acid in a suitable aprotic solvent (e.g., dichloromethane).
-
Coupling Agent Addition: Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activator, like N-hydroxysuccinimide (NHS), to the reaction mixture.
-
Amine Addition: Introduce the desired amine to the activated carboxylic acid.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction and purify the product using column chromatography or recrystallization to obtain the desired acetamide derivative.
Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
This in vivo model is a standard for evaluating the anticonvulsant potential of test compounds.[9][10][11][12][13]
Experimental Protocol:
-
Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory environment for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) at a predetermined time before seizure induction.
-
Seizure Induction: Inject a convulsant dose of Pentylenetetrazole (PTZ) (e.g., 80 mg/kg, i.p.).
-
Observation: Observe the mice for a period of 30 minutes for the onset and severity of seizures, typically scored using the Racine scale.
-
Data Analysis: Record the latency to the first seizure, the duration of seizures, and the percentage of animals protected from tonic-clonic seizures.
Visualizing the Scientific Workflow
To better illustrate the logical flow of research and development for a compound like this compound, the following diagrams outline the key stages.
Caption: Postulated anti-inflammatory mechanism of action.
Conclusion and Future Directions
The available body of research strongly suggests that the this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the realms of epilepsy, inflammation, and cancer. While direct peer-reviewed studies on the parent compound are not abundant, the consistent and potent biological activities observed in its derivatives provide a solid foundation for further investigation.
Future research should focus on a comprehensive evaluation of this compound itself to establish a baseline of its biological activity and toxicity. Subsequent structure-activity relationship (SAR) studies can then be more systematically conducted to optimize potency and selectivity for specific therapeutic targets. Replication of the promising results observed in the derivative studies is also a critical step to validate these findings and move towards preclinical and clinical development.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2,4-Dichlorophenyl)acetamide
As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the materials we handle. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of safe, ethical, and environmentally sound scientific practice. This guide provides a comprehensive, technically grounded protocol for the disposal of 2-(2,4-Dichlorophenyl)acetamide, ensuring the safety of laboratory personnel and the protection of our environment.
The core principle for managing this compound is unequivocal: This compound must be treated as a hazardous waste. Its chemical structure—a chlorinated aromatic amide—places it in a category of compounds that require specialized disposal. Discharging it into the sanitary sewer or disposing of it as common refuse is not only a violation of environmental regulations but also poses significant risks.
Hazard Profile and Risk Assessment: The "Why" Behind Caution
Understanding the hazard profile of this compound is critical to appreciating the necessity of stringent disposal protocols. While specific toxicological data for this exact compound may be limited, its structural components provide a clear rationale for a cautious approach.
-
Chlorinated Aromatic System: Chlorinated organic compounds are often persistent in the environment and are broadly prohibited from sewer disposal.[1][2] Improper disposal can lead to the contamination of waterways and ecosystems. Furthermore, incomplete combustion of chlorinated compounds can generate highly toxic dioxins and furans, necessitating specialized high-temperature incineration with flue gas scrubbing.[3][4]
-
Amide Functionality: The parent compound, acetamide, is suspected of causing cancer and may cause liver damage.[5][6] While the dichlorophenyl group alters the molecule's properties, the potential for biological activity remains a key concern.
-
Analog Data: A closely related compound, 2-(2,4-Dichlorophenoxy)acetamide, is classified as harmful if swallowed, a skin and serious eye irritant, and may cause respiratory irritation.[7] These hazards should be assumed for this compound in the absence of contrary data.
Based on this analysis, all waste streams containing this compound must be managed to prevent human exposure and environmental release.
Table 1: Safety Profile and Personal Protective Equipment (PPE)
| Hazard Classification (Anticipated) | Required Personal Protective Equipment (PPE) | Rationale |
| Acute Toxicity (Oral) : Harmful if swallowed[7] | Standard laboratory attire (long pants, closed-toe shoes, lab coat) | Prevents accidental skin contact and contamination of personal clothing. |
| Skin Irritation : Causes skin irritation[7] | Nitrile rubber gloves | Provides a chemical barrier to prevent direct contact and skin irritation. |
| Eye Irritation : Causes serious eye irritation[7] | Safety glasses with side shields or chemical splash goggles[3][8] | Protects eyes from accidental splashes of solutions or contact with solid particles. |
| Respiratory Irritation : May cause respiratory irritation[7] | Work in a certified chemical fume hood | Minimizes the inhalation of airborne particles, especially when handling the solid compound. |
The Core Disposal Directive: Segregation and Professional Management
The only acceptable disposal pathway for this compound is through your institution's Environmental Health & Safety (EHS) program for collection and subsequent destruction by a licensed hazardous waste management facility.
Causality: This directive is rooted in federal and local regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[9] As the waste generator, you are legally responsible for ensuring the waste is correctly identified, segregated, and handled.[8] The designated disposal method for such chlorinated organic materials is typically high-temperature incineration, which ensures complete destruction and captures acidic byproducts like hydrogen chloride (HCl) through scrubbing systems.[3][10]
Step-by-Step Protocol for Waste Accumulation
This protocol ensures that waste containing this compound is accumulated safely and in compliance with regulatory standards.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Action: Identify a specific location in your laboratory, at or near the point of generation, to accumulate the waste. This area must be under the control of laboratory personnel.
-
Rationale: The SAA concept allows for the safe collection of hazardous waste in the lab before it is moved to a central storage facility. This minimizes the transport of hazardous materials within the building.
Step 2: Select the Appropriate Waste Container
-
Action: Choose a container compatible with chlorinated organic waste. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is recommended. The container must be in good condition, with no leaks or cracks.
-
Rationale: A properly sealed, compatible container prevents the release of vapors and protects the contents from reacting with the environment.[11]
Step 3: Label the Waste Container PRE-EMPTIVELY
-
Action: Before adding any waste, affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" and any other chemical constituents (e.g., solvents).
-
The approximate percentage of each component.
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant, health hazard for potential carcinogenicity).
-
The accumulation start date (the date the first drop of waste is added).
-
-
Rationale: Proper labeling is a critical safety and regulatory requirement.[9] It communicates the container's contents and associated hazards to all laboratory personnel and EHS staff, preventing dangerous mixing of incompatible wastes and ensuring correct final disposal.
Step 4: Waste Transfer and Segregation
-
Action: While wearing the PPE outlined in Table 1 and working within a fume hood, carefully transfer waste into the labeled container.
-
Solid Waste: Transfer the pure compound, contaminated weigh boats, gloves, and paper towels directly into a designated "Chlorinated Solids" waste container.
-
Liquid Waste: Solutions containing the compound should be segregated into a "Chlorinated Organic Solvents" or "Chlorinated Aqueous Waste" container, as appropriate. Do not mix chlorinated waste with non-chlorinated solvent waste.
-
-
Rationale: Segregating waste streams is crucial.[12] Mixing chlorinated waste with non-halogenated waste unnecessarily increases the volume of the more hazardous and costly-to-dispose-of chlorinated waste stream.
Step 5: Container Management
-
Action: Keep the waste container securely closed at all times, except when adding waste. Store it in your designated SAA.
-
Rationale: A closed container prevents the release of potentially harmful vapors into the laboratory atmosphere and reduces the risk of spills.[11]
Step 6: Arrange for Final Disposal
-
Action: Once the container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup. Follow their specific procedures for transport from the SAA.
-
Rationale: EHS professionals are trained to handle, transport, and manage the logistics of hazardous waste disposal in compliance with all regulations.
Emergency Procedures: Small-Scale Spill Management
Accidents can happen. A prepared response minimizes risk.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or you feel unsafe, evacuate the lab and contact EHS.
-
Don PPE: Before addressing the spill, don the appropriate PPE as listed in Table 1, including gloves, goggles, and a lab coat.
-
Contain: For a small solid spill, gently cover it with a dry absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Clean Up: Carefully sweep or scoop the spilled material and absorbent into a bag or container. Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the waste bag.
-
Dispose: Seal the bag/container, label it as "Spill Debris containing this compound," and manage it as hazardous waste.[1]
Visual Guide: Waste Segregation Workflow
The following diagram illustrates the decision-making process for correctly segregating waste generated from processes involving this compound.
Caption: Decision workflow for proper waste stream segregation.
References
-
Material Safety Data Sheet - 2-[(2-Amino-2-oxoethyl)dithio]acetamide. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Acetamide - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
Label Review Manual - Chapter 13: Storage and Disposal. (2012). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Process for Disposal of Chlorinated Organic Residues. (n.d.). Industrial & Engineering Chemistry Process Design and Development. Retrieved from [Link]
-
Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs. Retrieved from [Link]
-
Acetamide - SAFETY DATA SHEET. (2023). PENTA. Retrieved from [Link]
-
Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry. Retrieved from [Link]
-
EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. Retrieved from [Link]
-
Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
-
Chlorine Recognition. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
-
Laboratory chemical waste. (n.d.). Water Corporation. Retrieved from [Link]
Sources
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- 6. pentachemicals.eu [pentachemicals.eu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
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- 11. ethz.ch [ethz.ch]
- 12. ptb.de [ptb.de]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

